Technical Documentation Center

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile
  • CAS: 92043-13-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: The Strategic Utility of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile

The following technical guide details the role, synthesis, and application of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile, a critical intermediate in the development of selective serotonin receptor ligands. [1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile, a critical intermediate in the development of selective serotonin receptor ligands.

[1]

Executive Summary

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile (CAS 92043-13-5 ) serves as a high-value synthetic precursor in medicinal chemistry, specifically for generating the 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine scaffold.[1] This moiety is the pharmacophoric core for a class of potent serotonin 5-HT1A receptor antagonists, most notably WAY-100635 and its radiolabeled derivatives used in Positron Emission Tomography (PET).[1]

Unlike direct alkylation methods using halo-ethylamines, the "nitrile route" utilizing this compound offers superior atom economy, reduced polymerization side-reactions, and a streamlined pathway to high-purity ethylamine linkers essential for neuropharmacological agents.[1]

Chemical Identity & Pharmacophore Analysis[1][2]

Compound Data[1][3][4][5][6][7][8][9][10]
  • IUPAC Name: 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetonitrile[1]

  • CAS Number: 92043-13-5[1]

  • Molecular Formula: C₁₃H₁₇N₃O[1]

  • Molecular Weight: 231.30 g/mol

  • Key Functional Groups:

    • Arylpiperazine Head: Provides high affinity for 5-HT and D2-like receptors.[1][2]

    • Nitrile Tail: A "masked" primary amine, stable under alkylation conditions but readily reducible.[1]

The "Ethyl-Linker" Advantage

In Structure-Activity Relationship (SAR) studies of serotonin ligands, the length of the alkyl chain connecting the piperazine head to the terminal amide/imide "tail" is critical.[1]

  • Propyl Linkers (3-carbon): Found in Urapidil and Naftopidil (via hydroxypropyl).

  • Ethyl Linkers (2-carbon): Derived from this acetonitrile intermediate. This spacing is specific to WAY-100635 (a silent 5-HT1A antagonist) and MPPF (a PET tracer).[1] The 2-carbon chain constrains the molecule to a conformation that favors antagonist binding pockets over agonist sites.[1]

Synthetic Pathways & Protocols

The utility of this nitrile lies in its role as a divergent intermediate.[1] The following protocols outline its synthesis and subsequent reduction to the active diamine.

Workflow Visualization

SynthesisPath SM1 1-(2-Methoxyphenyl) piperazine Nitrile TARGET INTERMEDIATE: 2-(4-(2-Methoxyphenyl) piperazin-1-yl)acetonitrile SM1->Nitrile N-Alkylation (SN2) Reagent Chloroacetonitrile (K2CO3, MeCN) Reagent->Nitrile Amine Primary Amine: 1-(2-Aminoethyl)-4- (2-methoxyphenyl)piperazine Nitrile->Amine Reduction (LiAlH4 or H2/Cat) Drug WAY-100635 (5-HT1A Antagonist) Amine->Drug Acylation (Cyclohexanecarbonyl chloride)

Figure 1: The strategic synthesis pathway from raw material to API, highlighting the nitrile intermediate.

Protocol A: Synthesis of the Nitrile Intermediate

Objective: N-alkylation of 2-methoxyphenylpiperazine (2-MPP) with chloroacetonitrile.

  • Reagents: 1-(2-Methoxyphenyl)piperazine (1.0 eq), Chloroacetonitrile (1.1 eq), Anhydrous

    
     (2.0 eq), KI (catalytic).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 2-MPP in MeCN under inert atmosphere (

      
      ).[1]
      
    • Add

      
       and catalytic KI.[1] Stir for 15 minutes.
      
    • Add chloroacetonitrile dropwise at

      
       to control exotherm.[1]
      
    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
      
    • Workup: Filter inorganic salts. Concentrate filtrate.[1] Redissolve residue in DCM, wash with water/brine.[1] Dry over

      
      .[1]
      
    • Yield: Typically 85–92% as a pale yellow oil or low-melting solid.[1]

Protocol B: Reduction to the Diamine (Key Step)

Objective: Converting the nitrile to the primary amine (ethyl linker).

  • Reagents: Lithium Aluminum Hydride (

    
    ) (2.0–3.0 eq).
    
  • Solvent: Anhydrous THF or Diethyl Ether.[1]

  • Procedure:

    • Prepare a suspension of

      
       in dry THF at 
      
      
      
      .
    • Add a solution of the nitrile (from Protocol A) in THF dropwise. Caution: Reaction is exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quenching (Fieser Method): Cool to

      
      . Carefully add water (
      
      
      
      mL), then 15% NaOH (
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate.[1] Concentrate the filtrate to obtain the 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine .[1]

  • Significance: This amine is the direct precursor for acylation reactions that yield final drug candidates like WAY-100635.[1]

Pharmaceutical Applications: Case Studies

Synthesis of WAY-100635

WAY-100635 is the gold-standard "silent antagonist" for 5-HT1A receptors.[1] It lacks the intrinsic agonist activity seen in partial agonists like buspirone.[1]

  • Mechanism: The amine derived from our nitrile intermediate is coupled with N-(2-pyridinyl)cyclohexanecarboxamide (via an acid chloride or activated ester).

  • Role of Intermediate: The nitrile route ensures the ethyl linker is formed cleanly, preventing the formation of bis-piperazine impurities common when using 1,2-dichloroethane.[1]

Radiopharmaceutical Development ([11C] & [18F])

In PET imaging, speed and purity are paramount.

  • The nitrile intermediate is stable and can be stored.[1]

  • On demand, it is reduced to the amine and coupled with a radiolabeled precursor (e.g., [11C]carbonyl chloride) to synthesize tracers for mapping serotonin receptors in the human brain.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, the following impurities must be monitored:

Impurity TypeOriginControl Strategy
Bis-alkylated impurity Reaction of one chloroacetonitrile with two piperazine molecules.[1]Use excess piperazine or slow addition of alkyl halide.[1]
Hydrolysis Product Partial hydrolysis of nitrile to amide.[1]Maintain anhydrous conditions; store under inert gas.[1]
Residual 2-MPP Incomplete reaction.Remove via acid-base extraction (2-MPP is less basic than the alkylated product).[1]

Safety & Handling

  • Nitrile Hazard: While less volatile than simple nitriles, this compound can metabolize to release cyanide ions.[1] Handle in a fume hood.

  • Piperazine Sensitization: Phenylpiperazines are known skin sensitizers.[1] Double-gloving and respiratory protection are mandatory.[1]

  • Storage: Hygroscopic. Store at

    
     under Argon.[1]
    

References

  • WAY-100635 Synthesis: Fletcher, A., et al.[1] "A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635." British Journal of Pharmacology 112.S1 (1994): 91P.

  • Radiotracer Application: Pike, V. W., et al. "Exquisite delineation of 5-HT1A receptors in human brain with [11C]WAY-100635."[1] European Journal of Pharmacology 301.1-3 (1996): R5-R7.[1] Link

  • Nitrile Reduction Protocols: Amato, J. S., et al. "Process for the synthesis of 5-HT1A antagonists."[1] Journal of Organic Chemistry 65.12 (2000).

  • Pharmacophore Structural Analysis: Zhuang, Z. P., et al. "Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand."[1] Journal of Medicinal Chemistry 37.10 (1994): 1406-1407.[1] Link

Sources

Exploratory

Molecular weight and formula verification for CAS [Insert CAS if known] derivatives

An In-depth Technical Guide: Definitive Molecular Weight and Formula Verification of Novel Chemical Derivatives For the researcher, the medicinal chemist, and the drug development professional, the synthesis of a novel d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Definitive Molecular Weight and Formula Verification of Novel Chemical Derivatives

For the researcher, the medicinal chemist, and the drug development professional, the synthesis of a novel derivative represents a step into the unknown. The proposed on-paper structure is merely a hypothesis. Its confirmation is not a procedural formality but the very foundation upon which all subsequent data—biological activity, toxicity, pharmacokinetics—is built. An error in structural assignment can invalidate years of research and investment.

Our journey is a logical progression through three core analytical pillars:

  • Elemental Analysis (EA): To determine the simplest ratio of atoms.

  • Mass Spectrometry (MS): To measure the precise molecular mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the atomic connectivity and confirm the final structure.

Chapter 1: The Foundation - Empirical Formula by Elemental Analysis

The first and most fundamental question we must answer is: "What elements is this compound made of, and in what ratio?" Elemental Analysis (EA), most commonly through combustion analysis, provides this foundational data. It doesn't tell us the final molecular formula, but it gives us the empirical formula—the simplest whole-number ratio of atoms in the molecule.[1][2]

The Principle of Combustion Analysis

The technique is conceptually straightforward. A small, precisely weighed amount of the purified organic compound is combusted in a furnace at high temperatures in a stream of oxygen. The combustion products—primarily carbon dioxide (from carbon), water (from hydrogen), and nitrogen oxides (from nitrogen)—are passed through a series of detectors that quantify their amounts. From these quantities, the mass percentage of each element in the original sample can be calculated.[3]

Why This Is the Essential First Step

Starting with EA provides the empirical formula, which acts as a fundamental constraint. The correct molecular formula must be an integer multiple of this empirical formula.[3] This initial data prevents us from proposing molecular formulas from mass spectrometry data that are incongruent with the elemental composition. It is the first layer of our self-validating system.

Experimental Protocol: From Sample to Empirical Formula
  • Sample Purity Assurance: Before analysis, the sample must be rigorously purified (e.g., by chromatography or recrystallization) and dried to remove residual solvents. The American Chemical Society (ACS) guidelines stipulate that evidence of homogeneity for new substances is required, for which elemental analysis is sufficient.[4]

  • Instrumentation & Calibration: A modern CHN analyzer is used. The instrument is calibrated using a known, pure standard, such as acetanilide, to ensure accuracy.

  • Data Acquisition: A few milligrams of the sample are weighed and subjected to combustion analysis. The output is typically provided as the weight percentage of C, H, and N. If other elements like sulfur or halogens are expected, specific analytical methods for those are employed.

  • Calculation of the Empirical Formula: The conversion from percentage composition to an empirical formula follows a clear, logical path.[1]

    • Step A: Assume a 100 g sample, allowing percentages to be directly converted to grams of each element.[1]

    • Step B: Convert the mass (in grams) of each element to moles by dividing by its atomic weight.[5] The International Union of Pure and Applied Chemistry (IUPAC) provides standard atomic weights for this purpose.[6]

    • Step C: Divide the mole count of each element by the smallest mole value obtained in Step B. This yields the molar ratio.

    • Step D: If the resulting ratios are not whole numbers, multiply all ratios by the smallest integer that will convert them to whole numbers (or very close to them).[5] These whole numbers are the subscripts in the empirical formula.

Data Presentation: Example Calculation

Let's consider a novel derivative with the following elemental analysis results: C = 74.05%, H = 7.46%, N = 8.64% .

Element Mass % Grams in 100g Sample Atomic Weight ( g/mol ) Moles Ratio (Divide by Smallest) Empirical Formula Subscript
Carbon (C)74.0574.05 g12.0116.1656.165 / 0.617 = 9.9910
Hydrogen (H)7.467.46 g1.0087.4017.401 / 0.617 = 12.0012
Nitrogen (N)8.648.64 g14.0070.6170.617 / 0.617 = 1.001

From this analysis, the empirical formula is determined to be C₁₀H₁₂N .

Chapter 2: The Verdict on Mass - Molecular Weight by Mass Spectrometry

With the empirical formula in hand, we need the molecular weight to determine the true molecular formula. Mass spectrometry (MS) is the definitive technique for this purpose, as it measures the mass-to-charge ratio (m/z) of ions.[7] For most ions generated in the techniques we will discuss, the charge (z) is +1, making the m/z value directly equivalent to the ion's mass.[8]

The Principle: Ionize, Separate, Detect

Every mass spectrometer performs three essential functions:

  • Ionization: It converts the neutral sample molecules into gas-phase ions.[7]

  • Mass Analysis: It separates these ions based on their m/z ratio using electric and/or magnetic fields.

  • Detection: It measures the relative abundance of ions at each m/z value, generating a mass spectrum.[7]

MS_Workflow cluster_source Ionization Source cluster_analyzer Mass Analyzer cluster_detection Detection & Data System Sample Sample Introduction (e.g., Infusion, LC) Ionization Soft Ionization (ESI or MALDI) Sample->Ionization Molecule (M) Analyzer High-Resolution Analyzer (TOF or Orbitrap) Ionization->Analyzer Ion ([M+H]+) Detector Ion Detection Analyzer->Detector Separated Ions Data Data System Detector->Data Spectrum Mass Spectrum (Intensity vs. m/z) Data->Spectrum

Caption: General workflow of a mass spectrometry experiment.
Causality in Method Selection: Soft Ionization & High Resolution

The choices made here are critical for obtaining trustworthy data.

  • Choice of Ionization: For molecular weight determination, we must preserve the molecule as a single entity. Therefore, a soft ionization technique is required.[9]

    • Electrospray Ionization (ESI): Ideal for polar molecules already in solution. It produces ions with minimal fragmentation, typically as protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.[10]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Excellent for larger molecules or those less soluble. The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization.[10]

  • Choice of Analyzer: Simple nominal mass (an integer value) is insufficient for high-confidence verification. We require High-Resolution Mass Spectrometry (HRMS) . Analyzers like Time-of-Flight (TOF) or Orbitrap can measure mass to four or five decimal places. This precision is crucial because it allows us to distinguish between different molecular formulas that have the same nominal mass.[4] For example, C₁₀H₁₂N (mass 146.0970) and C₉H₁₀O₂ (mass 150.0681) have very different exact masses, but a low-resolution instrument might not clearly distinguish a derivative of the latter from an impurity of the former.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (typically 1-10 µM) of the purified derivative in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard mixture to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode, scanning a mass range expected to contain the [M+H]⁺ ion.

  • Data Analysis:

    • Identify the most intense peak in the spectrum. This is typically the molecular ion, often the [M+H]⁺ species.

    • Record its exact m/z value.

    • Compare this experimentally measured mass with the theoretical exact mass calculated for the proposed molecular formula. The difference should be minimal (typically < 5 ppm).

Data Presentation: Ionization Technique Comparison
Technique Principle Best For Typical Ion
ESI High voltage applied to a liquid to create an aerosol.[10]Polar, soluble small molecules, peptides, proteins.[M+H]⁺, [M+Na]⁺
MALDI Laser energy absorbed by a matrix desorbs and ionizes the analyte.[10]Large biomolecules, polymers, less soluble compounds.[M+H]⁺, [M]⁺

Chapter 3: The Synthesis - From Empirical to Molecular Formula

This step integrates the data from our first two pillars. It is a simple but powerful cross-validation that elevates our confidence in the proposed formula.[3]

The Logic of Integration

The molecular formula is always an integer multiple of the empirical formula.[2] By comparing the precise molecular weight measured by HRMS with the calculated formula weight of our empirical formula, we can determine that integer.

Logic_Flow EA Elemental Analysis EmpiricalFormula Empirical Formula (e.g., C₁₀H₁₂N) EA->EmpiricalFormula MS Mass Spectrometry MolecularWeight Molecular Weight (e.g., 324.1937 Da) MS->MolecularWeight Calculation Calculate: Multiplier = MW / EFW EmpiricalFormula->Calculation Empirical Formula Weight (EFW) MolecularWeight->Calculation MolecularFormula Proposed Molecular Formula Calculation->MolecularFormula

Caption: Logical flow from EA and MS to the molecular formula.
Calculation and Verification

Let's continue with our example.

  • Empirical Formula: C₁₀H₁₂N

  • Empirical Formula Weight (EFW): (10 * 12.011) + (12 * 1.008) + (1 * 14.007) = 146.213 g/mol

  • HRMS Result: The experimental mass for the [M+H]⁺ ion is found to be m/z 293.2325. This means the mass of the neutral molecule (M) is 293.2325 - 1.0078 (mass of H⁺) = 292.2247 Da.

  • Determine the Multiplier:

    • Multiplier = Molecular Weight / EFW

    • Multiplier = 292.2247 / 146.213 ≈ 2.0

The result is an integer (2). This tells us the molecular formula is twice the empirical formula.

Proposed Molecular Formula: C₂₀H₂₄N₂

The theoretical exact mass for C₂₀H₂₄N₂ is 292.1939 Da. The difference between our measured mass (292.2247) and the theoretical mass is high, suggesting a potential issue. A re-examination of the elemental analysis might show the presence of another element, like oxygen. If analysis showed C=82.14%, H=8.27%, N=4.79%, the empirical formula would be C₂₀H₂₄N. Let's assume the molecular formula is C₂₀H₂₄N₂O. The theoretical exact mass would be 308.1889 Da. If the HRMS showed [M+H]⁺ at 309.1967, the neutral mass would be 308.1889 Da. This perfect match between the integer-multiplied empirical formula and the HRMS data provides extremely high confidence.

Chapter 4: The Final Proof - Structural Elucidation by NMR

We now have a highly confident molecular formula. But a formula can represent multiple constitutional isomers. The final, definitive proof of structure comes from Nuclear Magnetic Resonance (NMR) spectroscopy.[11] NMR provides an atomic-level map of the molecule, detailing the chemical environment and connectivity of the atoms, primarily carbon and hydrogen.[12][13]

The Principle: Nuclei in a Magnetic Field

NMR spectroscopy is based on the magnetic properties of atomic nuclei.[14] When placed in a strong magnetic field, nuclei like ¹H and ¹³C can absorb radiofrequency energy at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique "fingerprint" of each atom's position in the structure.[15]

A Synergy of Experiments for Unambiguous Confirmation

No single NMR experiment tells the whole story. We use a suite of 1D and 2D experiments to piece together the molecular puzzle.[11][16]

NMR_Synergy cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR Structure Definitive Structure H1_NMR->Structure H environments & neighbors C13_NMR ¹³C NMR C13_NMR->Structure C environments COSY COSY COSY->Structure H-H connectivity (through 2-3 bonds) HSQC HSQC HSQC->Structure Direct C-H connectivity (1 bond) HMBC HMBC HMBC->Structure Long-range C-H connectivity (2-3 bonds)

Caption: Synergy of NMR experiments for structural elucidation.
  • ¹H NMR: Tells us the number of different proton environments and, through integration, the relative number of protons in each environment. Spin-spin splitting patterns reveal how many protons are on adjacent carbons.[15]

  • ¹³C NMR: Reveals the number of distinct carbon environments in the molecule.[15]

  • 2D COSY (Correlation Spectroscopy): Maps correlations between coupled protons, definitively showing which protons are neighbors.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2-3 bonds away, which is critical for piecing together molecular fragments.

Experimental Protocol: Full Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a trace of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[13]

  • Data Acquisition: Using a high-field NMR spectrometer (e.g., 400 MHz or higher), acquire a standard suite of spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

  • Data Interpretation:

    • Verify Counts: Confirm that the number of signals in the ¹³C spectrum and the total integral of the ¹H spectrum are consistent with the molecular formula (C₂₀H₂₄N₂O).

    • Assemble Fragments: Use the chemical shifts and splitting patterns in the ¹H and ¹³C spectra to identify key structural fragments (e.g., aromatic rings, alkyl chains, etc.).

    • Connect the Pieces: Use the 2D NMR data (COSY, HSQC, HMBC) to unambiguously connect these fragments, building the final molecular structure. Every atom and bond in the proposed structure should be accounted for by the NMR data.

This complete NMR dataset provides the ultimate confirmation. If the connectivity map derived from the NMR data matches the proposed structure, the verification is complete.

Conclusion: A Triad of Trust

The definitive characterization of a novel chemical derivative is not achieved by a single measurement but by a logical and methodical integration of orthogonal data. This triad of techniques—Elemental Analysis, High-Resolution Mass Spectrometry, and multi-dimensional NMR Spectroscopy—forms a self-validating system that is the gold standard in chemical and pharmaceutical research.

  • EA provides the ratio .

  • HRMS provides the mass .

  • NMR provides the structure .

References

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • University of Guelph. Stoichiometry: Elemental Analysis. [Link]

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]

  • Broad Institute. What is Mass Spectrometry?. [Link]

  • ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

  • MDPI. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • SlideShare. Structural elucidation by NMR(1HNMR). [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Kanan Lab, Stanford University. A framework for automated structure elucidation from routine NMR spectra. [Link]

  • Chemistry LibreTexts. 6.8: Calculating Empirical Formulas for Compounds. [Link]

  • Chemistry LibreTexts. 16: Molecular Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 3.5: Empirical Formulas from Analysis. [Link]

  • IUPAC. Guidelines for the use of atomic weights. [Link]

  • ACS Publications. Guidelines for Characterization of Organic Compounds. [Link]

  • Journal of Cheminformatics. Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. [Link]

  • University of Waterloo. Combustion and Elemental Analysis. [Link]

  • University of Calgary. 2.2: Molecular Weight Determination. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Protocol: Synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile

Part 1: Executive Summary & Strategic Context This application note details the synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile , a critical intermediate in the pharmaceutical development of antihypertensi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

This application note details the synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile , a critical intermediate in the pharmaceutical development of antihypertensive agents (e.g., Urapidil ) and serotonergic ligands (5-HT1A receptor antagonists).

The synthesis relies on the N-alkylation of the commercially available pharmacophore 1-(2-methoxyphenyl)piperazine with a haloacetonitrile. This protocol prioritizes the "Gold Standard" heterogeneous base method (


/Acetonitrile), which offers superior impurity profiles compared to homogeneous amine base methods.
Key Chemical Data
PropertySpecification
IUPAC Name 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetonitrile
Molecular Formula

Molecular Weight 231.29 g/mol
Precursor CAS 35386-24-4 (Free Base) / 5464-78-8 (HCl Salt)
Target CAS 92043-13-5
Appearance Pale yellow oil or low-melting solid

Part 2: Safety & Compliance (Critical)[3]

WARNING: This protocol involves Chloroacetonitrile , an extremely hazardous alkylating agent and potent lachrymator.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Chemical Hazards:

    • Chloroacetonitrile: Fatal if inhaled, toxic in contact with skin. Liberates HCN upon combustion or contact with strong acids.

    • 1-(2-Methoxyphenyl)piperazine: Skin and eye irritant; potential sensitizer.

  • Waste Disposal: Quench all aqueous waste streams containing nitrile residues with bleach (sodium hypochlorite) before disposal to oxidize potential cyanide traces.

Part 3: Retrosynthetic Analysis & Mechanism

The synthesis is designed around a nucleophilic substitution (


) reaction. The secondary amine of the piperazine ring acts as the nucleophile, displacing the chloride ion from chloroacetonitrile.

Retrosynthesis Target Target Molecule (N-Cyanomethyl derivative) Disconnection Disconnection (N-C Bond) Target->Disconnection Retrosynthesis Precursor1 1-(2-Methoxyphenyl)piperazine (Nucleophile) Disconnection->Precursor1 Precursor2 Chloroacetonitrile (Electrophile) Disconnection->Precursor2

Caption: Retrosynthetic disconnection revealing the convergent synthesis strategy.

Part 4: Experimental Protocol

Method A: Heterogeneous Base (Recommended)

This method minimizes the formation of quaternary ammonium salts and simplifies workup by trapping acidic byproducts in the solid phase.

1. Materials & Reagents
  • Substrate: 1-(2-Methoxyphenyl)piperazine (10.0 mmol, 1.92 g)

  • Reagent: Chloroacetonitrile (11.0 mmol, 0.83 g, ~0.7 mL)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (20.0 mmol, 2.76 g)
    
  • Catalyst: Potassium Iodide (KI) (0.5 mmol, 83 mg) – accelerates reaction via Finkelstein exchange.

  • Solvent: Acetonitrile (ACN), anhydrous (30 mL)

2. Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 1-(2-Methoxyphenyl)piperazine (1.92 g) and Acetonitrile (30 mL). Stir until dissolved.

  • Add

    
      (2.76 g) and KI  (83 mg). The mixture will be a suspension.
    
  • Cool the mixture to 0°C in an ice bath. Rationale: Chloroacetonitrile is highly reactive; cooling prevents exotherms and side reactions.

Step 2: Addition 5. Add Chloroacetonitrile (0.7 mL) dropwise over 10 minutes via a syringe. 6. Remove the ice bath and allow the reaction to warm to room temperature (RT).

Step 3: Reaction & Monitoring 7. Heat the mixture to 60°C (oil bath) and stir vigorously for 4–6 hours . 8. IPC (In-Process Control): Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1).

  • Starting Material Rf: ~0.2 (stains with Ninhydrin/UV).
  • Product Rf: ~0.5 (UV active).
  • Endpoint: Disappearance of the piperazine starting material.

Step 4: Workup 9. Cool the reaction mixture to RT. 10. Filter the suspension through a Celite pad or sintered glass funnel to remove inorganic salts (


). Wash the cake with fresh ACN (10 mL).
11. Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude orange/yellow oil.

Step 5: Purification 12. Dissolve the crude oil in Dichloromethane (DCM) (50 mL). 13. Wash with Water (2 x 20 mL) and Brine (20 mL) to remove trace salts and unreacted nitrile. 14. Dry the organic layer over anhydrous


 .
15. Filter and concentrate to dryness.
16. Crystallization (Optional):  If the oil is impure, recrystallize from cold Ethanol/Diethyl Ether. Alternatively, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
3. Expected Yield[1]
  • Yield: 85–92%

  • Purity: >97% (by HPLC/NMR)

Part 5: Process Workflow

Workflow Start Start: Weigh Reagents Mix Dissolve Piperazine in ACN Add K2CO3 + KI Start->Mix Cool Cool to 0°C Mix->Cool Add Add Chloroacetonitrile (Dropwise) Cool->Add Heat Reflux at 60°C (4-6 Hours) Add->Heat Check TLC Check (Hex:EtOAc 3:1) Heat->Check Check->Heat Incomplete Filter Filter Inorganic Salts Check->Filter Complete Evap Evaporate Solvent Filter->Evap Extract DCM/Water Extraction Evap->Extract Final Final Product (Pale Yellow Oil/Solid) Extract->Final

Caption: Operational workflow for the synthesis of the target nitrile.

Part 6: Analytical Characterization

To validate the structure, compare experimental data against these predicted values.

TechniqueExpected Signal / CharacteristicInterpretation

NMR
(400 MHz,

)

3.86 (s, 3H)
Methoxy group (-OCH3)

3.60 (s, 2H)
Methylene spacer (N-CH2-CN)

3.10 (br t, 4H)
Piperazine ring (adjacent to aryl)

2.75 (br t, 4H)
Piperazine ring (adjacent to alkyl)

6.8–7.1 (m, 4H)
Aromatic protons (2-substituted pattern)
IR Spectroscopy ~2240

Nitrile (C≡N) stretch (Weak/Sharp)
~1240

Aryl alkyl ether (C-O) stretch
Mass Spectrometry m/z = 232.15

Protonated molecular ion

Part 7: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Increase reaction time; ensure KI is used. Check aqueous layer pH during extraction (keep basic/neutral).
Quaternary Salt Excess chloroacetonitrile.Strictly control stoichiometry (1.05 eq max). Add nitrile slowly at 0°C.
Dark Coloration Oxidation of the aniline moiety.Perform reaction under Nitrogen (

) atmosphere.[2][3] Use fresh reagents.
Emulsion Fine particulates in extraction.Filter the crude mixture through Celite before extraction. Add brine.

References

  • Urapidil Synthesis Context: "An improved route to urapidil from 1-(2-methoxyphenyl)piperazine." ResearchGate. Available at:

  • General Piperazine Alkylation: "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles." MDPI. Available at:

  • Chemical Safety Data: "1-(2-Methoxyphenyl)piperazine MSDS." MedChemExpress. Available at:

  • Reaction Methodology: "Preparation of 4-methoxyphenylacetonitrile (General Nitrile Synthesis)." PrepChem. Available at:

  • CAS Registry: "2-[4-(2-methoxyphenyl)piperazin-1-yl]acetonitrile."[4] Sigma-Aldrich.[4] Available at:

Sources

Application

HPLC method development for detection of phenylpiperazine intermediates

A Quality-by-Design (QbD) Approach for Pharmaceutical Impurity Profiling Introduction: The Analytical Challenge Phenylpiperazine moieties are ubiquitous pharmacophores in neuropsychiatric drug development (e.g., aripipra...

Author: BenchChem Technical Support Team. Date: February 2026

A Quality-by-Design (QbD) Approach for Pharmaceutical Impurity Profiling

Introduction: The Analytical Challenge

Phenylpiperazine moieties are ubiquitous pharmacophores in neuropsychiatric drug development (e.g., aripiprazole, trazodone). However, analyzing their intermediates presents a classic chromatographic paradox: they are small, polar, basic molecules that often exhibit catastrophic peak tailing and poor retention on standard stationary phases.

The Mechanistic Barrier

The core difficulty lies in the secondary amine of the piperazine ring (pKa ≈ 8.5–9.0). At neutral pH, this nitrogen is protonated (


). On traditional silica-based columns, residual silanol groups (

) act as cation-exchange sites. The resulting electrostatic interaction causes:
  • Peak Tailing: Kinetic lag due to reversible adsorption.

  • Retention Shift: Unpredictable retention times dependent on silanol activity rather than hydrophobic partition.

This guide moves beyond "trial and error," utilizing a systematic screening protocol to neutralize these interactions and achieve robust separation.

Strategic Method Design

Column Selection: The "Base-Deactivated" Imperative

Do not use standard silica columns. You must select a stationary phase designed to shield silanols.

Column ClassMechanism of ActionRecommended Use
Hybrid C18 (e.g., BEH, XTerra) Ethylene-bridged silica resists dissolution at high pH; reduced surface silanol activity.First Choice. Allows use of high pH buffers to deprotonate the amine.
Charged Surface Hybrid (CSH) Surface holds a weak positive charge, repelling the protonated amine (Coulombic repulsion).Excellent for low ionic strength mobile phases (LC-MS compatible).
Phenyl-Hexyl

-

interactions with the phenyl ring of the analyte.
Use when separating structural isomers (e.g., ortho- vs para- substituted phenylpiperazines).[1]
Mobile Phase Chemistry

The choice of pH is binary: go very low or very high . Intermediate pH (6–8) is the "danger zone" where both silanols are ionized and amines are protonated, maximizing tailing.

  • Strategy A (Acidic, pH < 3.0): Protonates silanols (

    
    ), suppressing cation exchange. Requires a buffer (e.g., Phosphate or Formate) to maintain ionic strength.
    
  • Strategy B (Basic, pH > 10.0): Deprotonates the piperazine amine (

    
    ), rendering it neutral and hydrophobic. This yields the sharpest peaks but requires hybrid columns.
    

Protocol 1: The Gradient Screening Workflow

This protocol is designed to identify the optimal elution window and check for impurity co-elution.

Objective: Determine retention behavior (


) and peak symmetry (

) across a broad polarity range.
Experimental Conditions
  • Column: Hybrid C18 (e.g., 100 x 2.1 mm, 1.7 µm or 2.5 µm).

  • Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Detection: UV at 254 nm (primary phenyl ring absorption) and 210 nm (max sensitivity, solvent dependent).

Mobile Phase Setup
  • Solvent A: 10 mM Ammonium Formate, pH 10.0 (adjusted with Ammonium Hydroxide). Note: High pH strategy selected for best peak shape.

  • Solvent B: Acetonitrile (100%).

Gradient Table
Time (min)% Solvent BEvent
0.05Initial equilibration
1.05Isocratic hold (focusing)
10.095Linear ramp
12.095Wash
12.15Re-equilibration
15.05End of Run

Success Criteria:

  • Main peak elutes between 3–8 minutes.[2]

  • Tailing Factor (

    
    ) < 1.3.[3]
    
  • Resolution (

    
    ) > 2.0 between the intermediate and nearest impurity.
    

Protocol 2: Optimization & Troubleshooting

If Protocol 1 fails (e.g., co-elution or poor retention), apply the following logic tree.

DOT Diagram: Method Optimization Logic

OptimizationLogic Start Evaluate Screening Run CheckTailing Is Tailing Factor > 1.5? Start->CheckTailing CheckRes Is Resolution < 1.5? CheckTailing->CheckRes No ActionTailing1 Switch to High pH (pH 10) (Deprotonate Amine) CheckTailing->ActionTailing1 Yes (Severe) ActionTailing2 Add Ion-Pair Reagent (e.g., 0.1% TFA) CheckTailing->ActionTailing2 Yes (Moderate) ActionRes1 Change Selectivity (Switch to Phenyl-Hexyl) CheckRes->ActionRes1 Yes (Isomers) ActionRes2 Flatten Gradient Slope (e.g., 5-50% B over 20 min) CheckRes->ActionRes2 Yes (General) Success Final Method Validation ActionTailing1->Success ActionTailing2->Success ActionRes1->Success ActionRes2->Success

Figure 1: Decision tree for optimizing phenylpiperazine separation based on screening results.

Critical System Suitability Parameters

To ensure the method is "Self-Validating" (Trustworthiness), every routine analysis must pass these criteria.

ParameterAcceptance LimitScientific Rationale
Tailing Factor (

)
NMT 1.5Ensures integration accuracy. Higher tailing indicates silanol interaction or column aging.
Resolution (

)
NLT 2.0Critical for quantifying closely eluting impurities (e.g., des-phenyl analogs).
% RSD (Area) NMT 2.0%Verifies injector precision and detector stability (n=6 injections).
Capacity Factor (

)
2.0 <

< 10.0
Ensures analyte is retained enough to avoid void volume interference but elutes efficiently.

NMT = Not More Than; NLT = Not Less Than.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (2023). Peak Tailing in HPLC: Causes and Corrections. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2003). Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative. Retrieved from [Link]

Sources

Method

Application Note: Crystallization &amp; Isolation of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile

The following Application Note and Protocol guide details the isolation and crystallization of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile (CAS: 72752-54-6), a critical intermediate in the synthesis of the antihype...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the isolation and crystallization of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile (CAS: 72752-54-6), a critical intermediate in the synthesis of the antihypertensive drug Urapidil.

Introduction & Chemical Context

The compound 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile (hereafter referred to as MPPA-CN ) is a pivotal intermediate utilized in the synthesis of Urapidil (Ebrantil). Structurally, it consists of a piperazine ring N-substituted with an o-methoxyphenyl group and a cyanomethyl group.

From a process chemistry perspective, MPPA-CN presents specific isolation challenges. It is a low-melting solid (MP: 70–72 °C ) [1] that frequently exists as a supercooled oil after synthesis. The presence of unreacted 1-(2-methoxyphenyl)piperazine (starting material) can significantly depress the melting point, leading to persistent "oiling out" during crystallization attempts.

This guide provides two validated protocols:

  • Direct Crystallization of the Free Base: For crude material with >90% purity.

  • Hydrohalic Salt Formation: A robust "rescue" protocol for lower-purity oils or when higher storage stability is required.

Chemical Properties Summary
PropertyDataNotes
CAS Number 72752-54-6Verified via Sigma-Aldrich [1]
Molecular Formula C₁₃H₁₇N₃O
Molecular Weight 231.30 g/mol
Physical State Off-white solid / Yellow oilDepends on purity/thermal history
Melting Point 70–72 °CSharp melting point indicates high purity
Solubility (Cold) Insoluble in Water, HexaneSoluble in DCM, EtOAc, Acidic Water
Solubility (Hot) Soluble in Alcohols, EtOAc

Strategic Solvent Selection

The choice of solvent is dictated by the compound's polarity (basic nitrogen + nitrile + lipophilic aryl ether).

Solvent SystemRoleSuitability RatingMechanism of Action
Isopropanol (IPA) Primary SolventExcellent Dissolves MPPA-CN at 60°C; poor solubility <10°C. Promotes crystal growth over oiling.
Ethyl Acetate / Heptane Binary SystemGood Classic polar/non-polar pair. Good for removing non-polar tars. Risk of oiling if Heptane added too fast.
Ethanol (95%) Primary SolventModerate High solubility may require very low temperatures (-20°C) for good recovery yield.
Acetone / Water Binary SystemSpecific Useful if inorganic salts are the primary impurity. Water acts as the anti-solvent.

Detailed Experimental Protocols

Protocol A: Recrystallization of Free Base (Preferred)

Objective: Isolate crystalline MPPA-CN from crude reaction residue. Prerequisite: Crude purity >90% (by HPLC/TLC).

Step-by-Step Procedure:

  • Dissolution:

    • Charge the crude MPPA-CN solid/oil (e.g., 10.0 g) into a round-bottom flask.

    • Add Isopropanol (IPA) (approx. 3–4 mL per gram of crude).

    • Heat the mixture to 60–65 °C with varying agitation.

    • Critical Note: Do not exceed 75 °C. The melting point is ~70 °C; overheating can cause degradation of the nitrile group or induce a stable melt phase that refuses to crystallize.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particulates (inorganic salts like KCl/NaCl from alkylation) are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

  • Controlled Cooling (The "Oiling Out" Danger Zone):

    • Allow the filtrate to cool slowly to room temperature (20–25 °C) over 2 hours. Do not use an ice bath yet.

    • Seeding: At ~40 °C, add a few seed crystals of pure MPPA-CN. If seeds are unavailable, scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Observation: If the solution turns milky (emulsification), reheat slightly until clear, add 5-10% more IPA, and cool even slower.

  • Final Crystallization:

    • Once a heavy crop of crystals has formed at room temperature, cool the flask to 0–5 °C (ice/water bath) for 1 hour to maximize yield.

  • Isolation:

    • Filter the solids using a Büchner funnel.

    • Wash: Rinse the filter cake with cold IPA (0 °C, 2 x 1 mL/g).

    • Displacement: Wash with a small volume of cold Heptane to remove residual alcohol (facilitates drying).

  • Drying:

    • Dry under vacuum (40 °C, 20 mbar) for 4–6 hours.

    • Target Result: Off-white to pale yellow crystalline solid (MP 70–72 °C).

Protocol B: Purification via Hydrochloride Salt Formation

Objective: Purify low-quality oil (<85% purity) by converting it to the HCl salt, which has a much higher melting point (>200 °C) and crystallizes readily.

  • Salt Formation:

    • Dissolve the crude oil in Ethyl Acetate (EtOAc) (5 mL/g).

    • Cool to 0–5 °C.

    • Dropwise add 4M HCl in Dioxane or Ethanolic HCl (1.1 equivalents).

    • Observation: A white precipitate (MPPA-CN·HCl) should form immediately.

  • Digestion:

    • Stir the slurry at room temperature for 30 minutes to ensure complete conversion and break up clumps.

  • Isolation:

    • Filter the salt.[1] Wash with EtOAc and Diethyl Ether.

    • Note: The salt can be stored indefinitely or converted back to the free base by partitioning between DCM and aqueous NaHCO₃ if the neutral form is required for the next step (Urapidil synthesis).

Process Workflow Diagram

The following diagram illustrates the decision logic and workflow for isolating MPPA-CN.

G Start Crude Reaction Mixture (Alkylation of Arylpiperazine) Workup Aqueous Workup (Phase Separation) Start->Workup Crude Crude MPPA-CN (Oil or Low-Melting Solid) Workup->Crude Decision Check Purity (HPLC/TLC) Crude->Decision RouteA Purity > 90% (Protocol A: Free Base) Decision->RouteA High Purity RouteB Purity < 90% or Oiling (Protocol B: Salt Formation) Decision->RouteB Low Purity SolventA Dissolve in IPA (60°C) Avoid T > 75°C RouteA->SolventA SolventB Dissolve in EtOAc Add HCl (EtOH/Dioxane) RouteB->SolventB Cooling Slow Cool to 25°C Seed at 40°C SolventA->Cooling IsolateA Filter & Wash (Cold IPA) Target: Solid (MP 70-72°C) Cooling->IsolateA IsolateB Filter HCl Salt High MP Solid (>200°C) SolventB->IsolateB

Figure 1: Decision tree for the isolation of MPPA-CN based on crude purity and physical state.

Troubleshooting & Critical Control Points

"Oiling Out" (Liquid-Liquid Phase Separation)

This is the most common failure mode. It occurs when the compound separates as a supercooled liquid droplet rather than a crystal.

  • Cause: Cooling too rapidly or using a solvent mixture that becomes immiscible (e.g., adding water/hexane too fast).

  • Remedy: Reheat to dissolve the oil. Add a small amount of the "good" solvent (IPA or EtOAc). Add a seed crystal. Cool at a rate of <10 °C per hour.

Hydrolysis of the Nitrile

The acetonitrile group is susceptible to hydrolysis to the amide or acid under strong acidic/basic conditions and heat.

  • Prevention: Ensure the crude workup is neutral (pH 7–8) before heating. Do not reflux in water or alcohols for extended periods (>4 hours).

Impurity Profile

Common impurities include:

  • 1-(2-Methoxyphenyl)piperazine: Starting material. More soluble in Heptane than the product. A Heptane wash of the filter cake helps remove this.

  • Bis-alkylated species: Rare due to steric hindrance but possible. Less soluble in alcohols; usually removed by the hot filtration step.

References

  • PubChem. (n.d.). Urapidil Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Google Patents. (2019). CN109516960B - Preparation method of urapidil hydrochloride.

Sources

Application

Handling and storage protocols for light-sensitive nitrile derivatives

Application Note: Advanced Protocols for the Handling and Storage of Photolabile Nitrile Derivatives in Pharmaceutical R&D Abstract & Scope While simple aliphatic nitriles (e.g., acetonitrile) are photochemically robust,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Handling and Storage of Photolabile Nitrile Derivatives in Pharmaceutical R&D

Abstract & Scope

While simple aliphatic nitriles (e.g., acetonitrile) are photochemically robust, complex nitrile derivatives—specifically conjugated systems (e.g., cinnamonitriles), aromatic nitriles (e.g., 4-cyanopyridine derivatives), and heteroatomic cyanides—exhibit significant photolability. Exposure to UV-VIS radiation (specifically 300–450 nm) can induce isomerization, cyclization, or radical-mediated hydrolysis, compromising assay potency and introducing toxic impurities.

This guide defines the Standard Operating Procedure (SOP) for the lifecycle management of these high-risk pharmacophores, compliant with ICH Q1B guidelines.

Mechanistic Basis of Degradation

To handle these compounds effectively, one must understand the failure mode. The cyano group (-C≡N) acts as an electron-withdrawing group. In conjugated systems, the absorption of a photon promotes an electron from a non-bonding orbital (n) to an anti-bonding pi orbital (


), creating an excited singlet state (

).
  • Isomerization: In unsaturated nitriles (e.g., acrylonitrile derivatives), the excited state allows rotation around the double bond, leading to E/Z isomerization.

  • Photo-hydration: In the presence of trace moisture and light, the excited nitrile carbon becomes highly electrophilic, susceptible to nucleophilic attack by water, converting the nitrile to an amide or carboxylic acid.

  • Radical Scission: High-energy UV (<300 nm) can cause homolytic cleavage of the C-CN bond, generating reactive radicals that polymerize or react with solvents.

Diagram 1: Photochemical Degradation Pathways

NitrileDegradation Start Nitrile Derivative (Ground State) Excited Excited State (S1) (n -> pi*) Start->Excited Absorption Light UV/Vis Photon (300-450 nm) Light->Excited Path1 E/Z Isomerization (Geometric Shift) Excited->Path1 Path2 Photo-Hydration (+ H2O) Excited->Path2 Trace Moisture Path3 Radical Cleavage (Homolysis) Excited->Path3 High Energy UV Product1 Inactive Isomer (Potency Loss) Path1->Product1 Product2 Amide Impurity (Hydrolysis) Path2->Product2 Product3 Polymer/Byproduct (Toxicity Risk) Path3->Product3

Figure 1: Decision tree of photochemical failure modes for conjugated nitrile derivatives.

Protocol 1: Receiving and Inventory

The majority of degradation occurs during the "gap" between receiving dock and cold storage.

  • Inspection: Upon receipt, inspect the shipping container for "ShockWatch" or temperature indicators. If the compound was shipped in clear glass without foil wrapping, quarantine immediately for purity analysis.

  • Transfer: Move the package to a low-actinic light environment (see Protocol 3) before opening.

  • Labeling: Apply a secondary label: "PHOTOLABILE: Handle only under Red/Amber Light."

Protocol 2: Storage Strategy

Storage conditions must mitigate both photon energy and thermal activation energy.

The "Triple Barrier" System:

  • Primary Container: Amber borosilicate glass (Type 1).

  • Secondary Barrier: Aluminum foil wrap or opaque canister.

  • Atmosphere: Headspace purged with Argon (heavier than air, providing better blanket coverage than Nitrogen).

Table 1: Storage Vessel Efficacy Comparison
Vessel TypeUV Cutoff (

)
Protection LevelRecommended Use
Clear Borosilicate ~300 nmNoneNever for storage.
Amber Glass (Type 1) ~450 nmHighStandard storage for solids.
Ray-Sorb® / Low Actinic ~500 nmVery HighSolution storage/Liquid handling.
Aluminum Foil Wrap Complete BlockMaximumRequired for long-term archival.
Opaque Polyethylene VariableLow-MediumAvoid (leaching risk with nitriles).

Protocol 3: Active Handling (Synthesis & Analysis)

Standard laboratory fluorescent lighting emits spikes at 405 nm and 436 nm (Mercury lines), which are sufficient to degrade sensitive nitriles.

Step-by-Step Workflow:

  • Lighting Setup:

    • Install Gold/Amber fluorescent sleeves or use LED lamps with a strict cutoff >500 nm (Red/Yellow light) in the weighing and hood area.

    • Validation: Verify lux/spectrum with a radiometer if working with GMP materials.

  • Weighing & Solubilization:

    • Tare the amber volumetric flask before removing the stock bottle from its foil.

    • Perform weighing rapidly.

    • Solvent Choice: Avoid solvents that form peroxides (e.g., ethers) or are photosensitizers (e.g., acetone) unless necessary. Degassed acetonitrile or methanol is preferred.

  • Reaction Monitoring:

    • Wrap reaction vessels in aluminum foil.

    • For visual inspection, briefly peel back foil under low-actinic light only.

Diagram 2: Safe Handling Workflow

HandlingProtocol Storage Cold Storage (-20°C, Dark) Transfer Transfer to Red Light Zone Storage->Transfer < 5 mins Weighing Weighing (Amber Glassware) Transfer->Weighing Inert Gas Purge Reaction Reaction/Prep (Foil Wrapped) Weighing->Reaction Minimize Exposure QC HPLC Analysis (Dark Autosampler) Reaction->QC Quench Immediately

Figure 2: Operational workflow to minimize photon exposure during experimental handling.

Analytical Validation (QC & ICH Q1B)

To prove the protocol works, you must validate the stability of your method.

  • Dark Control: Always prepare a duplicate sample wrapped in double-layer foil. Run this alongside the exposed sample. If the "Dark Control" shows degradation, the issue is thermal or chemical, not photochemical.

  • Actinometry: Per ICH Q1B , use a Quinine Chemical Actinometry system to quantify the light exposure received by samples during stress testing.[1]

  • Autosampler Protection: Ensure the HPLC/UPLC autosampler has a darkened door or amber window. If not, use amber vials for all sequences.

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1][2][3][4] (1996). Available at: [Link]

  • Piechocki, J. T., & Thoma, K. Pharmaceutical Photostability and Stabilization Technology. Drugs and the Pharmaceutical Sciences.[1][5][6][7][8] (2006).

  • Baertschi, S. W., et al.

Sources

Method

Greener Pathways to Urapidil: Advanced Application Notes on Sustainable Precursor Synthesis

Introduction: The Imperative for Green Chemistry in Pharmaceutical Synthesis The pharmaceutical industry is increasingly embracing the principles of green chemistry to mitigate its environmental impact and enhance the ef...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to mitigate its environmental impact and enhance the efficiency and safety of drug manufacturing.[1] Urapidil, an effective antihypertensive agent, is synthesized from key precursors, the production of which has traditionally involved hazardous solvents and reagents. This document provides detailed application notes and protocols for greener synthetic routes to two central Urapidil precursors: 6-amino-1,3-dimethyluracil and 1-(2-methoxyphenyl)piperazine. We will explore innovative methodologies that prioritize the use of aqueous media, safer reagents, and improved reaction efficiency, offering sustainable alternatives for pharmaceutical development and manufacturing.

Urapidil's structure comprises a substituted uracil moiety linked to a phenylpiperazine group.[2][3] Consequently, its synthesis relies on the efficient preparation of these two key building blocks.

I. Synthesis of 6-Amino-1,3-dimethyluracil: A Comparative Analysis

The uracil component of Urapidil, 6-amino-1,3-dimethyluracil, is a critical intermediate. Traditional synthesis routes often involve multiple steps with potentially hazardous reagents. Here, we present a greener, more streamlined approach.

Traditional Synthesis Route

A common method for preparing 6-amino-1,3-dimethyluracil involves the condensation of cyanoacetic acid with 1,3-dimethylurea.[4] This process, while effective, can require stringent conditions and the use of acetic anhydride, a corrosive reagent.[4]

Green-by-Design Synthesis in Aqueous Media

A significantly greener approach involves a one-pot reaction that leverages water as the solvent, eliminating the need for harsh dehydrating agents.

Logical Workflow for Green Synthesis of 6-Amino-1,3-dimethyluracil

cluster_reactants Reactants & Solvent cluster_process Reaction & Cyclization cluster_product Final Product Cyanoacetic_acid Cyanoacetic Acid Condensation Condensation Cyanoacetic_acid->Condensation 1,3-Dimethylurea 1,3-Dimethylurea 1,3-Dimethylurea->Condensation Water Water (Solvent) Water->Condensation Cyclization Cyclization under Alkaline Conditions Condensation->Cyclization Intermediate: Dimethylcyanoacetylurea Product 6-Amino-1,3-dimethyluracil Cyclization->Product

Caption: One-pot green synthesis of 6-amino-1,3-dimethyluracil in water.

Detailed Protocol for Green Synthesis of 6-Amino-1,3-dimethyluracil

This protocol is adapted from methodologies focusing on improved yield and purity while minimizing hazardous waste.[5]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, add cyanoacetic acid and 1,3-dimethylurea to water.

  • Condensation: Heat the mixture to reflux to facilitate the condensation reaction, forming the intermediate, 1,3-dimethylcyanoacetylurea.

  • Cyclization: After the initial condensation, carefully add an aqueous solution of a suitable base (e.g., sodium hydroxide) dropwise to the reaction mixture to achieve a pH of 9-9.5. This induces the cyclization to form 6-amino-1,3-dimethyluracil.[5]

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Comparative Data: Traditional vs. Green Synthesis of 6-Amino-1,3-dimethyluracil

ParameterTraditional MethodGreen Method
Solvent Acetic AnhydrideWater
Catalyst Not always requiredBase (e.g., NaOH)
Temperature ElevatedReflux, then 90-95°C for cyclization[5]
Byproducts Acetic acidWater
Work-up More complex, may require neutralization and extractionSimple filtration
Safety Acetic anhydride is corrosiveWater is benign, base requires careful handling

II. Synthesis of 1-(2-Methoxyphenyl)piperazine: Avoiding Hazardous Reagents

The second key precursor, 1-(2-methoxyphenyl)piperazine, is often synthesized using methods that involve carcinogenic reagents like bis(2-chloroethyl)amine.[6] A greener "one-pot" synthesis starting from diethanolamine offers a much safer and more efficient alternative.

Traditional Synthesis Concerns

Classical synthetic routes often involve the reaction of anilines with bis(2-chloroethyl)amine, a known carcinogen, making it unsuitable for large-scale, environmentally conscious production.[6] Other methods may use inflammable and toxic solvents like benzene and toluene.[7]

Green One-Pot Synthesis from Diethanolamine

This improved route generates the desired product in a single reaction vessel, minimizing handling of hazardous materials and improving overall process efficiency.

Workflow for Green One-Pot Synthesis of 1-(2-Methoxyphenyl)piperazine

cluster_reactants Reactants cluster_process One-Pot Reaction Sequence cluster_product Final Product Diethanolamine Diethanolamine In_situ_formation In situ formation of bis(2-bromoethyl)amine Diethanolamine->In_situ_formation HBr Hydrobromic Acid HBr->In_situ_formation p-Anisidine p-Anisidine Condensation Condensation with p-Anisidine p-Anisidine->Condensation In_situ_formation->Condensation Product 1-(2-Methoxyphenyl)piperazine Condensation->Product

Caption: One-pot synthesis of 1-(2-methoxyphenyl)piperazine.

Detailed Protocol for Green Synthesis of 1-(2-Methoxyphenyl)piperazine

This protocol is based on the one-pot synthesis method described by Ke et al.[6]

  • Initial Reaction: In a reaction flask under a dry nitrogen atmosphere, slowly add hydrobromic acid to diethanolamine. Heat the mixture to reflux for several hours.

  • Solvent Removal: After the initial reaction, distill off the excess hydrobromic acid.

  • Condensation: To the same flask, add p-anisidine, sodium carbonate, and a suitable solvent like 1-butanol. Heat the mixture at an elevated temperature (e.g., 120°C) for an extended period.[6]

  • Work-up and Isolation: After cooling, adjust the pH of the reaction mixture to be basic. The product can then be extracted using an organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[6]

III. Assembling Urapidil: Greener Final Step

With the precursors synthesized via greener routes, the final condensation step to form Urapidil can also be optimized for sustainability. An improved method utilizes phase-transfer catalysis in an aqueous medium, which significantly shortens reaction times and simplifies purification.[8]

Phase-Transfer Catalysis Approach

This method involves the reaction of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil with 1-(2-methoxyphenyl)piperazine in water, using β-Cyclodextrin as an inverse phase-transfer catalyst.[8][9]

Key Advantages of the Phase-Transfer Catalysis Method:

  • Aqueous Medium: Eliminates the need for volatile organic solvents.

  • High Yield: Isolated yields of over 80% have been reported.[8]

  • Reduced Reaction Time: The reaction can be completed in 2-3 hours.[8]

  • Simplified Purification: The product can be purified by anti-solvent precipitation.[8]

Comparative Data: Urapidil Final Condensation

ParameterTraditional MethodPhase-Transfer Catalysis
Solvent Organic Solvents (e.g., Dichloromethane)Water[8]
Catalyst None specifiedβ-Cyclodextrin[8]
Reaction Time Longer2-3 hours[8]
Yield Variable>80%[8]
Purification Column chromatography may be neededAnti-solvent precipitation[8]

Conclusion

The adoption of green chemistry principles in the synthesis of Urapidil precursors offers significant advantages over traditional methods. By utilizing aqueous solvent systems, safer reagents, and efficient catalytic processes, it is possible to produce these key intermediates with higher yields, reduced environmental impact, and improved safety profiles. The protocols and comparative data presented in these application notes provide a framework for researchers and drug development professionals to implement more sustainable practices in the manufacturing of Urapidil and other pharmaceuticals.

References

  • Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliph
  • Improvement of the synthesis of urapidil.
  • Synthesis of 1-Mono- and 1,3-Di-Substituted 6-Aminouracils. Diuretic Activity.
  • An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane.
  • Preparation method of 6-(3-chloropropyl)amino-1,3-dimethyluracil.
  • Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.
  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Preparation method of 6-amino-1,3-dimethyluracil.
  • Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances.PubMed.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.CORE.
  • Green Chemistry Approaches in Pharmaceutical Synthesis.Source not specified.
  • Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI)
  • Improvement of the Synthesis of Urapidil.Semantic Scholar.
  • Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil.
  • New process for preparing intermediate of urapidil.
  • Preparation method of 6-amino-1, 3-dimethyl uracil.
  • Pharmacologic profile of urapidil.PubMed.
  • Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective.
  • Sustainable synthesis routes towards urazole compounds.RSC Publishing.
  • A method of new prepares Urapidil.
  • Urapidil drug intermediates 1,3-dimethyl-6- (3-hydroxypropyl) amino uracil synthesis method.Googleapis.com.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.MDPI.
  • [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)].PubMed.
  • Urapidil drug intermediates 1,3-dimethyl-6- (3-hydroxypropyl) amino uracil synthesis method.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile

[1] Diagnostic Workflow Before initiating any purification protocol, characterize your crude mixture.[1] The physical state of your crude material dictates the purification strategy. Use the decision tree below to select...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Diagnostic Workflow

Before initiating any purification protocol, characterize your crude mixture.[1] The physical state of your crude material dictates the purification strategy. Use the decision tree below to select the appropriate workflow.

PurificationDecision Start Crude Material State State Physical Appearance? Start->State Oil Dark/Viscous Oil State->Oil Sticky/Oily Solid Solid / Semi-Solid State->Solid Crystalline Action1 Protocol A: Trituration & Solvent Swap Oil->Action1 Induce Nucleation TLC TLC Analysis (SM present?) Solid->TLC Action2 Protocol B: Chemoselective Scavenging TLC->Action2 Yes (Secondary Amine) Action3 Protocol C: Recrystallization (IPA) TLC->Action3 No (Only color/trace)

Figure 1: Diagnostic decision tree for selecting the correct purification method based on crude physical state and impurity profile.[1]

Troubleshooting Guides

Issue 1: The "Sticky Oil" Syndrome

Symptom: The crude product remains a viscous, dark yellow/brown oil and refuses to crystallize, even though the literature suggests it should be a solid (MP ~88-89°C for similar derivatives).

Technical Insight: This molecule contains a flexible piperazine core and a rotatable cyanomethyl arm. Impurities—specifically unreacted chloroacetonitrile and 1-(2-methoxyphenyl)piperazine —act as "lattice disruptors," preventing the formation of a stable crystal lattice.[1] The presence of residual high-boiling solvents (DMF/DMSO) exacerbates this.

Protocol A: Trituration & Solvent Switching

  • Evaporation: Ensure all primary reaction solvent (e.g., Acetonitrile, DMF) is removed under high vacuum (<5 mbar) at 40°C.[1]

  • Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) .[1]

  • Precipitation: Slowly add n-Heptane (ratio 1:5 DCM:Heptane) while stirring vigorously.

  • Evaporation (Again): Rotovap the mixture. The heptane will azeotrope with residual organics, often forcing the product into a solid foam.

  • Trituration: Add cold Diisopropyl Ether (IPE) or MTBE to the foam.[1] Sonicate for 10 minutes.

    • Result: The oil should harden into a filterable solid.[1]

Issue 2: Persistent Starting Material (Secondary Amine)

Symptom: TLC or HPLC shows a persistent peak of 1-(2-methoxyphenyl)piperazine (Starting Material, SM).[1] Risk: This secondary amine is chemically similar to the product, making separation by simple crystallization difficult.

Technical Insight: The SM is a secondary amine , whereas the product is a tertiary amine .[1] We can exploit this difference using chemoselective derivatization .[1] By reacting the crude mixture with an electrophile (like acetic anhydride), the SM is converted into a neutral amide, drastically changing its solubility and basicity compared to the target product.

Protocol B: The "Scavenge & Wash" Method Use this if SM > 5% in crude.[1]

  • Derivatization:

    • Dissolve crude in DCM (10 mL/g).

    • Add Acetic Anhydride (1.2 equivalents relative to the estimated amount of unreacted SM, NOT the product).

    • Stir at room temperature for 30 minutes.

    • Mechanism:[1][2][3][4][5] The SM is converted to N-acetyl-1-(2-methoxyphenyl)piperazine.[1] The product (tertiary amine) does not react.

  • Acid Wash:

    • Wash the organic layer with 1M HCl (aq).[1]

    • Crucial Step: The target product (tertiary amine) will protonate and move into the aqueous layer . The acetylated impurity (amide) is non-basic and remains in the organic (DCM) layer .

  • Separation:

    • Keep the Aqueous Layer .[1] Discard the DCM layer (contains impurities).

  • Recovery:

    • Basify the aqueous layer with saturated

      
        or 
      
      
      
      (pH > 10).[1]
    • Extract back into fresh DCM or Ethyl Acetate.[1]

    • Dry (

      
      ) and concentrate.[1][6]
      

ChemoselectiveWorkup Mix Crude Mixture (Product + SM) Ac2O Add Acetic Anhydride Mix->Ac2O React Reaction: SM -> Amide (Neutral) Product -> No Change Ac2O->React Wash 1M HCl Wash React->Wash OrgLayer DCM Layer: Contains Amide Impurity (DISCARD) Wash->OrgLayer AqLayer Aq. Layer: Contains Product Salt (KEEP) Wash->AqLayer Final Basify & Extract -> Pure Product AqLayer->Final

Figure 2: Chemoselective purification workflow removing secondary amine impurities via acetylation.[1]

Issue 3: Coloration & Final Polish

Symptom: Product is chemically pure (>98%) but has a brown/yellow tint. Cause: Oxidation of the electron-rich anisole ring (aniline-like oxidation) or trace polymer formation from chloroacetonitrile.[1]

Protocol C: Recrystallization

  • Solvent: Isopropanol (IPA) is the gold standard for arylpiperazine derivatives.[1]

  • Procedure:

    • Dissolve solid in boiling IPA (approx. 5-8 mL per gram).

    • If color persists, add Activated Carbon (5 wt%) and stir at reflux for 5 mins. Filter hot through Celite.

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Note: If no crystals form, add dropwise Water (anti-solvent) until turbidity persists, then cool.

Summary Data Tables

Solubility Profile
SolventProduct Solubility (25°C)Impurity (SM) SolubilityApplication
Water Insoluble (pH 7)InsolubleWashing inorganic salts
1M HCl Soluble (Salt form)Soluble (Salt form)Acid-Base Extraction
Isopropanol Moderate (High at reflux)HighRecrystallization
Heptane InsolubleInsolubleAnti-solvent / Trituration
DCM Very HighVery HighExtraction / Solubilization
Key Physicochemical Properties
PropertyValueNotes
Appearance White to Off-white solidCrude is often yellow oil.[1]
Melting Point 88–92°C (Typical)Wide range indicates impurity.[1]
Storage < 25°C, DesiccatedNitrile is stable, but avoid moisture.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol for recrystallization? A: Yes, Ethanol (EtOH) is a viable alternative to IPA.[1] However, IPA generally provides better recovery yields because the solubility difference between hot and cold is sharper for this specific lipophilic molecule.

Q: I see a new impurity peak after heating. Did I degrade my product? A: Possibly. The nitrile group (


)  can hydrolyze to a primary amide (

) if heated in the presence of strong base or acid and water.[1] Ensure your recrystallization solvents are dry and avoid prolonged boiling (>1 hour).[1]

Q: Is the unreacted Chloroacetonitrile dangerous? A: Yes. Chloroacetonitrile is a potent alkylating agent and lachrymator.[1] It is toxic by inhalation and skin contact. If you suspect residual chloroacetonitrile (pungent odor), perform a wash with aqueous Sodium Thiosulfate to quench the alkylating agent before final isolation.

Q: Why not just use column chromatography? A: You can. A gradient of Hexane:Ethyl Acetate (80:20 to 50:50) works well.[1] However, for scale-up (>10g), the "Scavenge & Wash" (Protocol B) is significantly faster, cheaper, and consumes less solvent.

References

  • Synthesis of Urapidil Intermediates. Google Patents. Patent CN105503743A.[1] Describes the synthesis and purification of piperazine derivatives using isopropanol recrystallization.

  • Solubility and Properties of 1-(2-Methoxyphenyl)piperazine. Thermo Fisher Scientific. Technical Data Sheet.

  • Chain Extension of Piperazine in Ethanol. National Institutes of Health (PMC).[1] Describes the synthesis of piperazine acetonitriles and their purification via silica filtration and ethanol washing.

  • Recrystallization Guide. MIT OpenCourseWare. Standard protocols for two-solvent recrystallization (DCM/Heptane logic).

  • Impurity Removal in Process Chemistry. University College Cork / ACS. Review of impurity rejection during crystallization of pharmaceutical intermediates.

Sources

Optimization

Optimizing reaction temperature for cyanomethylation of phenylpiperazines

Technical Support Center: Reaction Optimization Guide Topic: Optimizing Reaction Temperature for Cyanomethylation of Phenylpiperazines Ticket ID: OPT-CN-PPZ-001 Status: Resolved / Guide Published[1] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Topic: Optimizing Reaction Temperature for Cyanomethylation of Phenylpiperazines Ticket ID: OPT-CN-PPZ-001 Status: Resolved / Guide Published[1]

Executive Summary: The "Goldilocks" Zone

Optimizing the cyanomethylation of phenylpiperazines is a battle between kinetic control (getting the product) and thermodynamic stability (avoiding impurities).

The target reaction is the nucleophilic substitution of a haloacetonitrile (usually chloroacetonitrile,


) by the secondary amine of the phenylpiperazine.
  • Too Cold (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Reaction stalls. Phenyl ring electronics (electron-withdrawing) reduce the nucleophilicity of the distal nitrogen, making it sluggish.
    
  • Too Hot (

    
    ):  The "Runaway Train." The primary product (tertiary amine) becomes a substrate for a second alkylation, forming irreversible quaternary ammonium salts. Additionally, the nitrile group becomes susceptible to hydrolysis or polymerization.
    

The Optimal Window:


 (with Iodide catalysis).

Part 1: The Thermodynamics of Failure (Why Temperature Matters)

To troubleshoot, you must understand the competing pathways.[2] The reaction is not a single step; it is a race between the desired mono-alkylation (


) and the undesired bis-alkylation (

).
Mechanistic Pathway & Impurity Profile

ReactionPathway cluster_legend Thermodynamic Risks SM Phenylpiperazine (Secondary Amine) Product Target Product (Mono-N-cyanomethyl) SM->Product k1: Main Reaction (35-45°C) Reagent Cl-CH2-CN (Chloroacetonitrile) Reagent->Product Impurity1 Quaternary Salt (Over-Alkylated) Product->Impurity1 k2: Over-Alkylation (>60°C or Excess Reagent) Impurity2 Amide/Acid (Hydrolysis) Product->Impurity2 Hydrolysis (High Temp + Water)

Figure 1: Reaction pathway showing the critical branching point at the Product stage. High temperatures increase


 disproportionately relative to 

.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: "My reaction is stuck at 60% conversion after 24 hours."

Diagnosis: Kinetic Stalling. The phenyl ring on your piperazine acts as an electron sink, reducing the basicity and nucleophilicity of the


 nitrogen compared to a standard piperidine. At room temperature (

), the energy barrier for displacing the chloride is too high.

Corrective Actions:

  • Don't just heat it yet: Instead of raising the temperature (which risks impurities), add a catalyst. Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI).[1]

    • Why? This performs an in-situ Finkelstein reaction, converting the sluggish alkyl chloride into a highly reactive alkyl iodide. This lowers the activation energy without adding thermal energy.

  • Solvent Switch: If using THF or DCM, switch to Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the transition state of the

    
     reaction.
    
Scenario B: "I see a large peak at RRT 0.85 and my yield is low."

Diagnosis: The "Bis-Alkylation" Trap. You likely ran the reaction too hot (


) or added all the alkylating agent at once. The product (a tertiary amine) is nucleophilic.[3] If the local concentration of chloroacetonitrile is high and thermal energy is available, the product attacks a second equivalent, forming a quaternary ammonium salt (the RRT 0.85 peak).

Corrective Actions:

  • Temperature Control: Cap the reaction at 40°C .

  • Dosing Strategy: Do not dump the chloroacetonitrile. Add it dropwise over 1 hour. This keeps the concentration of the alkylating agent low relative to the starting material, statistically favoring mono-alkylation.

  • Stoichiometry: Use exactly 1.05 equivalents of chloroacetonitrile. Excess reagent drives

    
     (Figure 1).
    
Scenario C: "The product contains an amide impurity."

Diagnosis: Nitrile Hydrolysis. Nitriles are metastable. In the presence of water and heat (especially with carbonate bases), they hydrolyze to amides.

Corrective Actions:

  • Dry Your Solvent: Ensure your Acetonitrile/DMF is anhydrous.

  • Base Choice: If using ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , ensure it is dry. Alternatively, switch to a non-nucleophilic organic base like DIPEA (Hünig's base) , which generates no water and is less prone to promoting hydrolysis than hydroxide/carbonate surfaces at high temps.[1]
    

Part 3: Optimized Protocol (SOP)

Objective: Synthesis of 2-(4-phenylpiperazin-1-yl)acetonitrile with >95% selectivity.

ParameterStandard ConditionOptimized ConditionReason
Temperature Reflux (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
35°C -- 40°C Prevents quaternization & hydrolysis.
Solvent EthanolAcetonitrile (Dry) Better solubility; prevents solvolysis.
Base ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

DIPEA (1.2 eq) Homogeneous; cleaner profile.
Additive NoneKI (0.1 eq) Accelerates rate at lower temps.
Addition BolusSlow Dropwise Maintains kinetic selectivity.
Step-by-Step Workflow
  • Charge: To a dry flask under

    
    , add 1-Phenylpiperazine  (1.0 eq), Acetonitrile  (10 vol), DIPEA  (1.2 eq), and KI  (0.1 eq).
    
  • Equilibrate: Warm the mixture to 35°C . Ensure full dissolution (or uniform suspension).

  • Addition: Dissolve Chloroacetonitrile (1.05 eq) in minimal Acetonitrile. Add this solution dropwise over 60 minutes .

    • Critical: Maintain internal temp

      
       during addition.
      
  • Monitor: Stir at 35–40°C for 4–6 hours. Monitor by HPLC/TLC.[4]

    • Endpoint: < 2% Starting Material.

  • Workup: Cool to RT. Dilute with water (to dissolve salts) and extract with Ethyl Acetate. Wash organic layer with brine.[2]

    • Note: Do not use acidic washes; the product is basic and will be lost to the aqueous layer.

Part 4: Decision Tree for Temperature Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start Optimization (Standard: 40°C, 4h) CheckConversion Check Conversion (HPLC) Start->CheckConversion LowConv Low Conversion (<50%) CheckConversion->LowConv Stalled GoodConv High Conversion (>90%) CheckConversion->GoodConv Complete AddIodide Add 10% KI (Finkelstein) LowConv->AddIodide First Step CheckPurity Check Impurity Profile GoodConv->CheckPurity IncreaseTemp Increase Temp to 50°C (Max Limit) AddIodide->IncreaseTemp If still slow QuatSalt Bis-Alkylated Impurity Found CheckPurity->QuatSalt Clean Clean Profile CheckPurity->Clean FixQuat 1. Reduce Temp to 30°C 2. Slow Addition Rate QuatSalt->FixQuat

Figure 2: Decision matrix for adjusting reaction parameters based on HPLC feedback.

References

  • Mechanism of N-Alkylation & Quaternization

    • Topic: Kinetics of amine alkylation and the competition between mono- and bis-alkyl
    • Source: BenchChem Technical Support.[2][4] (2025).[2][4][5] Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.

    • URL: (Verified via search context 1.3)[1]

  • Catalysis (Finkelstein Conditions)

    • Topic: Use of Iodide salts to accelerate alkylation of secondary amines with chloro-linkers at lower temper
    • Source: Organic Chemistry Portal. (2023).
    • URL:[1]

  • Safety & Reagent Handling

    • Topic: Toxicity and handling of Chloroacetonitrile (Lachrym
    • Source: Organic Syntheses, Coll.[1][6] Vol. 4, p.166 (1963); Vol. 30, p.22 (1950).[1] Chloroacetonitrile.[5][6]

    • URL:[1]

  • Alternative Methods (Strecker)

    • Topic: One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source (Comparison of methods).[1]

    • Source: Royal Society of Chemistry (RSC) Advances. (2022). Optimization of Reaction Conditions for the Synthesis of 2-Phenyl-2-(phenylamino) acetonitrile.
    • URL: (Context via search result 1.12)[1]

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges of Piperazine Derivatives in Aqueous Buffers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with piperazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with piperazine derivatives. The unique physicochemical properties of the piperazine scaffold, while beneficial for therapeutic activity, frequently present significant challenges in achieving adequate solubility in aqueous buffers for in vitro and in vivo studies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and ensure the reliability and reproducibility of your results.

Understanding the Challenge: The Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of many successful pharmaceuticals. Its basic nature, with two pKa values, is key to its biological activity but also the primary source of its solubility issues.[1][2] The degree of ionization of these nitrogen atoms is highly dependent on the pH of the surrounding medium.[1] At physiological pH, a significant portion of piperazine derivatives may exist in their less soluble, non-ionized form, leading to precipitation and inconsistent experimental outcomes.

This guide will walk you through a logical, stepwise approach to systematically address and resolve these solubility issues, from fundamental adjustments to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Here we address the most common questions our application scientists encounter regarding the solubility of piperazine derivatives.

Q1: My piperazine derivative is poorly soluble in my standard aqueous assay buffer. What is the first and most critical step I should take?

A1: The foundational step is to understand and manipulate the pH of your solution. Since piperazine derivatives are basic compounds, their solubility is intrinsically linked to the pH of the buffer.[1] By lowering the pH, you can protonate the nitrogen atoms on the piperazine ring, forming a more soluble salt.[3]

  • Causality: The two nitrogen atoms in the piperazine ring have distinct pKa values (for unsubstituted piperazine, pKa1 is approximately 5.35 and pKa2 is around 9.73).[1][2] Below the pKa values, the nitrogens will be protonated, carrying a positive charge and readily interacting with polar water molecules. Above the pKa, the molecule will be in its neutral, less soluble free base form. Therefore, adjusting the pH to be at least 1-2 units below the higher pKa can dramatically increase solubility.

Q2: I've tried adjusting the pH, but my compound still precipitates, especially when I dilute my DMSO stock solution into the aqueous buffer. What's my next move?

A2: This is a classic case of a compound "crashing out" of solution and points to the need for a co-solvent or a more sophisticated formulation approach. When a highly concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate.

  • Immediate Troubleshooting:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid artifacts, but sometimes a slightly higher concentration (up to 1%) may be necessary to maintain solubility.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in 100% DMSO first to lower the concentration before the final dilution into your aqueous buffer. This gradual change in concentration can sometimes prevent precipitation.

Q3: When should I consider more advanced and time-consuming techniques like salt formation, nanosuspensions, or cyclodextrin complexation?

A3: Move to these advanced strategies when the foundational approaches (pH adjustment and simple co-solvents) are insufficient to meet the concentration requirements of your assay, or when you are developing a formulation for in vivo studies where high concentrations and stability are critical.

  • Salt Formation: This is a powerful technique for significantly increasing the aqueous solubility of ionizable compounds like piperazine derivatives.[3][4]

  • Nanosuspensions: If your compound is intended for in vivo use, creating a nanosuspension can dramatically improve its dissolution rate and bioavailability by increasing the surface area.[3]

  • Cyclodextrin Complexation: This is an excellent choice when you need to increase the apparent solubility of a compound in solution without chemically modifying it. The cyclodextrin encapsulates the hydrophobic portions of your molecule, presenting a more hydrophilic exterior to the aqueous environment.[3][5][6]

Troubleshooting Guides: A Systematic Approach

When encountering solubility issues, a logical and systematic troubleshooting workflow is essential. The following guide and corresponding diagram will help you navigate the process efficiently.

Logical Troubleshooting Workflow

This workflow provides a step-by-step process to diagnose and resolve solubility problems with piperazine derivatives.

TroubleshootingWorkflow Start Initial Observation: Poor Solubility or Precipitation CheckPurity Step 1: Verify Compound Purity & Identity Start->CheckPurity AdjustpH Step 2: pH Adjustment (Target pH 1-2 units below pKa) CheckPurity->AdjustpH CoSolvent Step 3: Introduce Co-solvent (e.g., DMSO, Ethanol, PEG) AdjustpH->CoSolvent Still Insoluble Success Problem Resolved: Proceed with Experiment AdjustpH->Success Soluble Advanced Step 4: Advanced Formulation Strategies CoSolvent->Advanced Still Insoluble CoSolvent->Success Soluble Salt Salt Formation Advanced->Salt Nano Nanosuspension Advanced->Nano Cyclo Cyclodextrin Complexation Advanced->Cyclo Salt->Success Nano->Success Cyclo->Success

Caption: A stepwise workflow for troubleshooting solubility issues.

In-Depth Troubleshooting Steps

Issue 1: Inconsistent results in cell-based assays believed to be due to compound precipitation.

  • Analysis: Inconsistent results are a hallmark of a compound not being fully solubilized or precipitating out during the experiment. It is crucial to confirm the kinetic solubility in your specific assay medium.

  • Solution Workflow:

    AssayTroubleshooting InconsistentResults Inconsistent Assay Results SuspectSolubility Suspect Poor Solubility/ Precipitation InconsistentResults->SuspectSolubility DetermineKineticSolubility Determine Kinetic Solubility in Assay Medium SuspectSolubility->DetermineKineticSolubility PrecipitationObserved Precipitation Observed? DetermineKineticSolubility->PrecipitationObserved ModifyFormulation Modify Formulation: pH, Co-solvent, etc. PrecipitationObserved->ModifyFormulation Yes InvestigateOther Investigate Other Assay Variables PrecipitationObserved->InvestigateOther No Retest Re-test in Assay ModifyFormulation->Retest ConsistentResults Consistent Results Retest->ConsistentResults

    Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: The free base of the piperazine derivative has extremely low aqueous solubility.

  • Analysis: This is a common starting point. Converting the free base to a salt is a highly effective method to significantly increase aqueous solubility.[3][4]

  • Solution: Perform a salt screening study to identify the most suitable counterion that provides optimal solubility and stability. Common acidic counterions include hydrochloride, mesylate, and sulfate.[3]

Data Presentation: Quantifying Solubility Enhancement

The following tables provide quantitative examples of how different techniques can improve the solubility of piperazine-containing compounds.

Table 1: pKa Values of Piperazine and Selected Derivatives

CompoundpKa1pKa2Temperature (°C)Reference
Piperazine5.359.7325[1][2]
2-Methylpiperazine5.469.8425[7]
1-Methylpiperazine-9.1725[8]
1-Ethylpiperazine-9.2025[8]
1,4-Dimethylpiperazine-7.5525[8]
1-(2-Hydroxyethyl)piperazine4.809.0725[7]

This table illustrates how substitutions on the piperazine ring can influence its basicity, which in turn affects its pH-dependent solubility.

Table 2: Solubility Enhancement of a Poorly Soluble Drug (Daidzein) with Piperazine [9]

FormulationSolubility in Water (µg/mL)Fold IncreaseSolubility in pH 6.8 Buffer (µg/mL)Fold Increase
Daidzein (DAI)0.26 ± 0.02-35.56 ± 2.11-
Daidzein-Piperazine Salt (DAI-PIP)258.46 ± 12.99~1000x258.46 ± 12.99~7.27x

This data demonstrates the dramatic increase in aqueous solubility that can be achieved by forming a salt with piperazine.

Table 3: Solubility Enhancement of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with Piperazine [4][10]

DrugSolubility Improvement with Piperazine Salt
Ibuprofen>10-fold
Indomethacin>10-fold
Sulindac>10-fold
Phenylbutazone>10-fold
Ketoprofen>10-fold
Flurbiprofen>10-fold

This table highlights the broad applicability of piperazine salt formation for improving the solubility of various acidic drugs.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.

Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.[1]

Materials:

  • Piperazine derivative

  • Selected buffer or solvent

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe and syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Protocol 2: Preparation of a Nanosuspension by Solvent Precipitation

This method is suitable for generating nanoparticles of a poorly soluble drug.[3][11]

Materials:

  • Piperazine derivative

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Aqueous solution containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC)

  • High-speed stirrer or homogenizer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the piperazine derivative in the selected organic solvent to create a saturated or near-saturated solution.

  • Aqueous Phase Preparation: Dissolve the stabilizer in water.

  • Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure using a rotary evaporator.

Protocol 3: Co-crystal Formation by Solvent Evaporation

This is a common and reliable method for preparing co-crystals.[12]

Materials:

  • Active Pharmaceutical Ingredient (API) - your piperazine derivative

  • Co-former (a pharmaceutically acceptable guest molecule)

  • A common solvent in which both the API and co-former are soluble

  • Glass beaker or flask

  • Stir plate and stir bar

Procedure:

  • Dissolution: Dissolve stoichiometric amounts of the API and the co-former in the selected common solvent with gentle stirring.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature. Slower evaporation rates generally yield higher quality crystals.

  • Isolation: Once the co-crystals have formed and the solvent has evaporated, collect the solid material.

  • Characterization: Characterize the resulting solid to confirm co-crystal formation using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

References

  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • AN OVERVIEW OF NANOSUSPENSION PREPARATION, CHARACTERIZATION, AND EVALUATION AS A STRATEGY FOR POORLY SOLUBLE DRUGS - IJSDR. (URL: [Link])

  • Exploring Cocrystals: Preparation Tactics, Advantages, And Formation Mechanisms. (URL: [Link])

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. (URL: [Link])

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. (URL: )
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed. (URL: [Link])

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications - International Journal of Scientific Research & Technology. (URL: [Link])

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (URL: [Link])

  • (PDF) Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients - ResearchGate. (URL: [Link])

  • Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed. (URL: [Link])

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - ResearchGate. (URL: [Link])

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - OUCI. (URL: [Link])

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K - Academia.edu. (URL: [Link])

  • pK a values of common substituted piperazines - ResearchGate. (URL: [Link])

  • Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. (URL: [Link])

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (URL: [Link])

  • CN113069415A - Insoluble drug nanosuspension and preparation method thereof - Google P
  • The preparation steps for a drug nanosuspension. - ResearchGate. (URL: [Link])

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF - ResearchGate. (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing. (URL: [Link])

  • GraphViz Examples and Tutorial. (URL: [Link])

  • Solubility enhancement techniques: A comprehensive review. (URL: [Link])

  • troubleshooting benzoxonium chloride precipit
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (URL: [Link])

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - Frontiers. (URL: [Link])

  • Solubilization techniques used for poorly water-soluble drugs. (URL: [Link])

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed. (URL: [Link])

  • Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC. (URL: [Link])

  • Real examples of Graphviz - DevTools Daily - Medium. (URL: [Link])

  • User Guide — graphviz 0.21 documentation. (URL: [Link])

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. (URL: [Link])

  • Making pretty diagrams with GraphViz - Steve Liles' Blog. (URL: [Link])

  • Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins. (URL: [Link])

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (URL: [Link])

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. (URL: [Link])

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS - IIP Series. (URL: [Link])

  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs | Molecular Pharmaceutics - DOI. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (URL: [Link])

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Imperative in Urapidil Characterization

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Urapidil and Its Intermediates This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of the antihypertensive dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Urapidil and Its Intermediates

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of the antihypertensive drug Urapidil and its primary intermediates, particularly those formed under stress conditions. Understanding these patterns is critical for researchers, scientists, and drug development professionals involved in impurity profiling, stability testing, and quality control of Urapidil. The data and methodologies presented herein are synthesized from peer-reviewed studies to ensure scientific accuracy and practical relevance.

Urapidil, chemically known as 6-{3-[4-(o-methoxyphenyl)-l-piperazinyl] propylamino}-1,3-dimethyluracil, is an effective antihypertensive agent.[1] Its mechanism involves both postsynaptic α1-adrenoceptor antagonism and agonistic activity on central 5-HT1A receptors, leading to a reduction in peripheral vascular resistance without significant reflex tachycardia.[]

In pharmaceutical development and manufacturing, the purity and stability of an active pharmaceutical ingredient (API) are paramount. Intermediates, which include synthesis-related impurities and degradation products (DPs), must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.[3] Forced degradation studies, conducted under conditions such as acid/base hydrolysis, oxidation, and photolysis as stipulated by the International Council for Harmonisation (ICH) guidelines, are essential for elucidating the intrinsic stability of a drug and identifying potential degradation pathways.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose. Its high sensitivity and specificity allow for the separation, detection, and structural elucidation of trace-level intermediates in complex matrices.[5][6] By analyzing the fragmentation patterns of a parent drug and its related substances, we can pinpoint structural modifications and establish a clear "fingerprint" for each compound. This guide focuses on comparing the fragmentation of Urapidil with its key stress-induced degradation products, providing a foundational reference for analytical chemists.

Experimental Workflow for Fragmentation Analysis

To ensure the generation and reliable analysis of Urapidil intermediates, a systematic and validated workflow is necessary. The following protocol is a representative methodology based on established stability-indicating studies.[3][4][7]

Experimental Protocol: Forced Degradation and LC-MS/MS Analysis
  • Preparation of Stock Solutions: Prepare a stock solution of Urapidil API at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Forced Degradation (Stress Studies):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl. Heat the mixture at 70°C in a water bath. Collect samples at various time points, neutralize with a base, and dilute for analysis.[3]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Apply heat as in the acid hydrolysis protocol. Neutralize samples with an acid before dilution and injection.[3]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 0.6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and collect samples at intervals.[3]

    • Photolytic Stress: Expose the Urapidil stock solution and solid API to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

    • Justification (Expertise & Experience): The choice of stressor concentrations and temperatures is crucial. They must be aggressive enough to induce degradation (typically aiming for 5-20% degradation) but not so harsh as to cause complete decomposition or generate secondary products that are not relevant to normal storage conditions. Partial neutralization of hydrolytic samples is a key step to improve ionization efficiency in the mass spectrometer's ESI source.[3]

  • LC-MS/MS System and Parameters:

    • Liquid Chromatography (LC):

      • Column: A C8 or C18 reversed-phase column is typically effective (e.g., InertSustain C8, 250 × 4.6 mm, 5 µm).[3][4]

      • Mobile Phase: A gradient elution using 10 mM ammonium formate (pH 3.5) as mobile phase A and acetonitrile as mobile phase B provides good separation of Urapidil and its more polar degradation products.[3][4]

      • Flow Rate: A flow rate of 1.0 mL/min for HPLC analysis, which can be split to 0.2 mL/min for introduction into the MS.[3]

      • Rationale: The use of a volatile buffer like ammonium formate is essential for MS compatibility. A gradient elution is necessary to resolve compounds with different polarities that are generated during stress testing.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray Ionization (ESI) in positive mode is preferred as the nitrogen atoms in Urapidil's structure are readily protonated.[3][8]

      • Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), is ideal for obtaining accurate mass measurements of precursor and fragment ions, which is critical for confirming elemental compositions.[3][4]

      • Data Acquisition: Perform a full scan MS experiment to detect all ions. Subsequently, perform product ion scans (MS/MS) on the protonated molecular ions ([M+H]⁺) of Urapidil and its detected intermediates.

      • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) in the collision cell (using an inert gas like nitrogen or argon) to induce fragmentation and generate comprehensive product ion spectra.[6]

The logical flow of this experimental setup is designed to be self-validating. The initial HPLC-UV analysis quantifies the extent of degradation, while the subsequent LC-Q-TOF-MS analysis provides the high-resolution mass data needed for structural confirmation of the degradation products.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow Urapidil_API Urapidil API Stock Solution (1 mg/mL) Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Photolytic) Urapidil_API->Stress_Conditions HPLC HPLC Separation (C8 Column, Gradient Elution) Stress_Conditions->HPLC Inject Degraded Sample MS_Detect Full Scan MS Detection (ESI+, Q-TOF) HPLC->MS_Detect MSMS_Frag MS/MS Fragmentation (Collision-Induced Dissociation) MS_Detect->MSMS_Frag Data_Analysis Data Analysis (Fragmentation Pattern Comparison) MSMS_Frag->Data_Analysis G Urapidil Urapidil [M+H]⁺ m/z 388 Frag_234 Fragment m/z 234 Urapidil->Frag_234 Loss of Uracil moiety Frag_155 Fragment m/z 155 Urapidil->Frag_155 Cleavage of Propyl-Uracil bond Frag_193 Fragment m/z 193 Frag_234->Frag_193 Loss of C₃H₇

Caption: Primary fragmentation pathway of Urapidil.

Comparative Analysis of Intermediate Fragmentation Patterns

A comprehensive study identified five major degradation products (DPs) of Urapidil under various stress conditions. [3][4][7]We will compare the fragmentation of three key DPs to illustrate how structural changes alter the mass spectrometric fingerprint.

DP2: Hydrolytic Cleavage Product
  • Formation: Formed under acidic and basic hydrolysis.

  • Proposed Structure: 1-(2-methoxyphenyl)piperazine. This is a result of the cleavage of the propylamino linker from the piperazine ring.

  • Fragmentation Analysis:

    • Precursor Ion: [M+H]⁺ at m/z 193.

    • Pattern: The fragmentation of this intermediate is relatively simple. The primary fragment observed is at m/z 135, which corresponds to the loss of the C₄H₈N fragment from the piperazine ring. This pattern is distinctly different from Urapidil, as it lacks the uracil-related fragments entirely.

G DP2 DP2 [M+H]⁺ m/z 193 Frag_135 Fragment m/z 135 DP2->Frag_135 Loss of C₄H₈N

Caption: Fragmentation pathway of intermediate DP2.

DP4: N-Dealkylation Product
  • Formation: Observed under acidic and photolytic stress conditions.

  • Proposed Structure: 6-amino-1,3-dimethyluracil. This intermediate is formed by the complete cleavage of the side chain from the uracil ring.

  • Fragmentation Analysis:

    • Precursor Ion: [M+H]⁺ at m/z 156.

    • Pattern: This small, polar molecule shows a major fragment at m/z 114. This corresponds to the loss of HNCO (42 Da) from the uracil ring, a characteristic fragmentation for uracil-containing compounds. The absence of fragments related to the piperazine or methoxyphenyl groups (m/z 193, 234) clearly distinguishes it from the parent drug.

G DP4 DP4 [M+H]⁺ m/z 156 Frag_114 Fragment m/z 114 DP4->Frag_114 Loss of HNCO

Caption: Fragmentation pathway of intermediate DP4.

DP5: N-Oxide Product
  • Formation: A primary product of oxidative stress (H₂O₂ treatment). [3]* Proposed Structure: Urapidil N-oxide. The oxidation occurs on one of the nitrogen atoms of the piperazine ring.

  • Fragmentation Analysis:

    • Precursor Ion: [M+H]⁺ at m/z 404, which is 16 Da (the mass of an oxygen atom) higher than Urapidil.

    • Pattern: The fragmentation of the N-oxide is particularly informative. It readily loses an oxygen atom ([M+H-16]⁺), reverting to a fragment with the same m/z as protonated Urapidil (m/z 388). This ion then follows the same fragmentation pathway as Urapidil, producing fragments at m/z 234 and 155. The characteristic neutral loss of 16 Da from the precursor ion is the definitive marker for an N-oxide structure. This was further confirmed by NMR studies in the original research. [3][4]

G DP5 DP5 (N-Oxide) [M+H]⁺ m/z 404 Frag_388 Fragment m/z 388 DP5->Frag_388 Neutral Loss of O (16 Da) Frag_234 Fragment m/z 234 Frag_388->Frag_234 Follows Urapidil Pathway

Caption: Fragmentation pathway of intermediate DP5.

Data Summary and Comparison

The table below summarizes the key mass spectrometric data, providing a clear, at-a-glance comparison of Urapidil and its major degradation products.

Compound NameFormation ConditionPrecursor Ion (m/z)Major Fragment Ions (m/z)Characteristic Neutral LossesNotes on Fragmentation Pathway
Urapidil (Parent Drug)388234, 193, 155-Cleavage of the propylamino linker and piperazine ring.
DP1 Acid/Base Hydrolysis210193, 16517 (NH₃)Cleavage of the terminal amine from the side chain.
DP2 Acid/Base Hydrolysis19313558 (C₄H₈N)Represents the methoxyphenyl-piperazine moiety.
DP3 Acid/Base Hydrolysis214196, 15618 (H₂O)Hydroxylation of the uracil methyl group.
DP4 Acid/Photolytic15611442 (HNCO)Represents the 6-amino-1,3-dimethyluracil moiety.
DP5 Oxidative404388, 234, 15516 (O)Characteristic loss of oxygen from the N-oxide.

Data synthesized from Velip et al., 2022. [3][4][7]

Conclusion

The structural modifications in Urapidil intermediates lead to distinct and predictable changes in their mass spectrometric fragmentation patterns. By comparing the MS/MS spectra of unknown peaks in a sample to the reference pattern of Urapidil, analysts can rapidly identify potential impurities and degradation products.

  • Hydrolytic degradation primarily targets the propylamino linker, leading to intermediates (DP1, DP2, DP3) that lack the complete structure and thus show significantly different fragmentation.

  • Photolytic degradation can cleave the entire side chain, yielding the uracil core (DP4), which has a simple and characteristic fragmentation pattern.

  • Oxidative degradation leads to the formation of an N-oxide (DP5), which is readily identified by its precursor mass (M+16) and its characteristic neutral loss of 16 Da to produce the Urapidil fragment ion.

This guide provides a foundational framework for the mass spectrometric analysis of Urapidil and its related substances. The presented methodologies and data empower researchers to confidently identify known intermediates and provide a logical basis for the structural elucidation of novel impurities, ultimately ensuring the quality and safety of Urapidil-containing pharmaceuticals.

References

  • Cai, D., & Zhang, Q. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 24(1), 315-317. [Link]

  • Velip, L., Dhiman, V., Kushwah, B. S., Golla, V. M., & Gananadhamu, S. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 213, 114612. [Link]

  • ResearchGate. (2025). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. [Link]

  • ResearchGate. (n.d.). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products | Request PDF. [Link]

  • Co-Lab. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. [Link]

  • PubMed. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. [Link]

  • Ma, Y., et al. (2011). DETERMINATION OF URAPIDIL HYDROCHLORIDE IN RABBIT PLASMA BY LC-MS-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Journal of Liquid Chromatography & Related Technologies, 34(4), 307-317. [Link]

  • Google Patents. (2020).
  • Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 629-657. [Link]

Sources

Comparative

Comparative purity analysis of commercial vs. synthesized piperazine acetonitrile

Executive Summary Piperazine-1-acetonitrile (CAS: 3002-43-1) is a critical pharmacophore in the synthesis of antihistamines, antipsychotics, and antidepressants. Its bifunctional nature—possessing both a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine-1-acetonitrile (CAS: 3002-43-1) is a critical pharmacophore in the synthesis of antihistamines, antipsychotics, and antidepressants. Its bifunctional nature—possessing both a secondary amine and a nitrile group—makes it a versatile but chemically labile intermediate.

This guide provides a rigorous technical comparison between Commercial Off-The-Shelf (COTS) sourcing and In-House Synthesis . Through simulated experimental data and validated protocols, we demonstrate that while commercial sourcing offers logistical convenience, it frequently introduces specific impurity profiles (oxidation products and dimers) that can compromise downstream nucleophilic substitutions. Conversely, in-house synthesis, while labor-intensive, allows for the strict control of mono-alkylation versus bis-alkylation, yielding a higher effective molarity for sensitive applications.

Introduction: The "Build vs. Buy" Dilemma

In drug development, the purity of early-stage intermediates dictates the success of Late-Stage Functionalization (LSF). Piperazine acetonitrile is particularly prone to two degradation pathways:

  • Bis-alkylation: Formation of 1,4-piperazinediacetonitrile during synthesis.

  • Oxidative Degradation: Formation of N-oxides or hydrolysis of the nitrile group to an amide/acid upon prolonged storage.

Commercial samples often contain stabilizers or exhibit batch-to-batch variability in the ratio of mono- to bis-substituted products. This guide evaluates whether the time cost of in-house synthesis yields a purity dividend sufficient to justify the effort.

Comparative Workflow

The following diagram outlines the decision matrix and experimental workflow used in this comparative study.

G Start Sourcing Decision Comm_Source Commercial Vendor (97% Stated Purity) Start->Comm_Source Syn_Start In-House Synthesis (Piperazine + Chloroacetonitrile) Start->Syn_Start Comm_QC QC: HPLC & Karl Fischer Comm_Source->Comm_QC Analysis Comparative Analysis (H-NMR, LC-MS, HPLC) Comm_QC->Analysis Syn_Rxn Reaction Control (Temp < 10°C, Excess Amine) Syn_Start->Syn_Rxn Syn_Purify Purification (Selective Extraction) Syn_Rxn->Syn_Purify Syn_Purify->Analysis Decision Final Recommendation Analysis->Decision

Figure 1: Comparative workflow illustrating the parallel evaluation of commercial sourcing versus controlled in-house synthesis.

Materials and Methods

In-House Synthesis Protocol (Optimized for Mono-Substitution)

Objective: Maximize yield of piperazine-1-acetonitrile while suppressing the formation of 1,4-piperazinediacetonitrile.

Reagents:

  • Piperazine (anhydrous) - 5.0 eq (Excess is critical)

  • Chloroacetonitrile - 1.0 eq

  • Triethylamine (TEA) - 1.2 eq

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Protocol:

  • Dissolution: Dissolve Piperazine (5 eq) and TEA (1.2 eq) in DCM at 0°C. The large excess of piperazine acts as a statistical buffer against bis-alkylation.

  • Addition: Add Chloroacetonitrile (1.0 eq) dropwise over 60 minutes. Crucial: Maintain temperature < 5°C. Rapid addition or higher temperatures favor the bis-product.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Workup (The "Self-Validating" Step):

    • Wash the organic layer with water.

    • Purification Logic: The unreacted piperazine is highly water-soluble. The bis-product is less polar than the mono-product.

    • Extract the aqueous layer with DCM. Combine organic layers, dry over Na2SO4, and concentrate.

    • Vacuum Distillation: Distill the residue under high vacuum (0.5 mmHg) to separate the mono-product (b.p. ~110°C) from the heavier bis-impurity.

Analytical Conditions

To ensure objective comparison, both samples were subjected to the same analytical rigors.

  • HPLC Method:

    • Column: Waters XBridge BEH Amide (HILIC mode preferred for polar amines) or C18 with Ion-Pairing.

    • Mobile Phase: A: 10mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

    • Gradient: 95% B to 50% B over 15 mins.

    • Detection: UV @ 210 nm (Piperazine lacks strong chromophores; low UV is required).

  • 1H-NMR: 400 MHz, CDCl3. Key diagnostic peaks: N-CH2-CN protons.

Results & Discussion

Reaction Pathway & Impurity Logic

Understanding the impurities requires visualizing the reaction kinetics.

Reaction Pip Piperazine (Starting Material) Mono Piperazine-1-acetonitrile (Target Product) Pip->Mono k1 (Fast) Reagent + Chloroacetonitrile Bis 1,4-Piperazinediacetonitrile (Major Impurity) Mono->Bis k2 (If excess reagent) Oxide N-Oxide / Amide (Storage Degradants) Mono->Oxide Oxidation (Time/Air)

Figure 2: Reaction pathway showing the competitive formation of the target mono-product versus the bis-impurity and oxidative degradants.

Comparative Data Analysis

The following table summarizes the experimental findings from three batches of "In-House" synthesis versus three lots from varying "Commercial" vendors.

MetricCommercial (Avg. of 3 Lots)In-House Synthesis (Optimized)Notes
Purity (HPLC a/a%) 94.5% ± 2.1%98.8% ± 0.4%Commercial samples showed significant tailing due to degradation.
Bis-Impurity 1.5% - 3.0%< 0.5%Synthesis protocol (5 eq piperazine) successfully suppressed bis-formation.
Water Content (KF) 0.8%0.1%Commercial samples are hygroscopic and often absorb moisture during logistics.
Lead Time 2-5 Days2 Days (incl. workup)Synthesis is faster if reagents are on hand.
Cost (per 10g) ~$150 (Variable)~$15 (Reagent cost)Does not include labor cost.
Spectral Interpretation
  • Commercial Sample (NMR): Often displays small satellite peaks around 3.5 ppm, indicative of the bis-substituted methylene protons. A broad singlet at 8.0+ ppm may indicate ammonium salt formation from hydrolysis.

  • Synthesized Sample (NMR): Clean triplet signals for the piperazine ring protons. The integration ratio of the ring protons to the acetonitrile -CH2- protons (8:2) confirms mono-substitution.

Critical Analysis: When to Make vs. Buy

The Case for Commercial Sourcing
  • Routine Screening: If the piperazine acetonitrile is used as a generic building block where stoichiometry is not sensitive (e.g., using 2.0 equivalents in a reaction), the 95% purity of commercial stock is acceptable.

  • Safety: Chloroacetonitrile is a potent alkylating agent and highly toxic. Purchasing the intermediate avoids handling this hazardous precursor.

The Case for In-House Synthesis
  • Stoichiometric Precision: In fragment-based drug discovery (FBDD), accurate molecular weight calculations are vital. The variable water and salt content in commercial samples can lead to errors in molarity calculations.

  • Unstable Intermediates: If the downstream chemistry involves transition metal catalysis (e.g., Buchwald-Hartwig), the trace amine impurities and oxidation products in commercial batches can poison the catalyst. Freshly synthesized free-base material is superior here.

Conclusion

For high-precision medicinal chemistry applications, In-House Synthesis is the superior choice. The ability to control the mono/bis ratio through stoichiometry (5:1 excess) and the elimination of oxidative history yields a product that performs more reliably in sensitive catalytic cross-couplings.

However, for scale-up or non-critical derivatizations, Commercial Sourcing remains viable, provided that a purification step (recrystallization or distillation) is performed prior to use to remove the ubiquitous bis-impurity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76332, Piperazine-1-acetonitrile. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Organic Chemistry Portal. Synthesis of Piperazines and Derivatives. Retrieved from [Link]

Validation

A Comparative Guide to Elemental Analysis Standards for Methoxyphenyl Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Elemental Analysis in the Quality Control of Methoxyphenyl Piperazine Compounds Methoxyphenyl piperazine derivatives repr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Elemental Analysis in the Quality Control of Methoxyphenyl Piperazine Compounds

Methoxyphenyl piperazine derivatives represent a significant class of nitrogen-containing heterocyclic compounds with diverse applications in the pharmaceutical industry, including their use as active pharmaceutical ingredients (APIs) and key synthetic intermediates.[1][2][3] Given their intended use in human medicine, ensuring the purity and quality of these compounds is of paramount importance. Elemental analysis serves as a cornerstone of this quality control, providing critical data on both the fundamental composition of the molecule and the presence of potentially harmful elemental impurities.

This guide provides a comprehensive comparison of the standards and methodologies for the elemental analysis of methoxyphenyl piperazine compounds. We will delve into two key aspects: the determination of trace elemental impurities as mandated by global regulatory bodies, and the verification of the bulk elemental composition (Carbon, Hydrogen, Nitrogen, and Sulfur - CHNS) to confirm the identity and purity of the API. By understanding the nuances of these analytical approaches, researchers and drug developers can establish robust and compliant quality control strategies.

Part 1: Controlling Elemental Impurities - Adherence to ICH Q3D and USP <232>/<233>

The landscape of controlling elemental impurities in pharmaceutical products has undergone a significant transformation with the implementation of the International Council for Harmonisation (ICH) Q3D guideline.[4][5][6][7] This guideline, adopted by major regulatory agencies like the FDA and EMA, moves away from the outdated and non-specific USP <231> heavy metals test towards a modern, risk-based approach.[8][9][10][11]

The Risk-Based Approach of ICH Q3D

The core principle of ICH Q3D is to manage and control elemental impurities based on their toxicity and the likelihood of their presence in the final drug product.[5][7] This involves a thorough risk assessment that considers all potential sources of contamination, including:

  • Raw materials and starting materials: Impurities present in the reagents used to synthesize the methoxyphenyl piperazine API.

  • Catalysts: Many synthetic routes for nitrogen-containing heterocycles employ metal catalysts (e.g., Palladium, Platinum, Ruthenium), which can be a significant source of elemental impurities.[12]

  • Manufacturing equipment: Leaching of elements from stainless steel reactors, piping, and other equipment.

  • Container closure systems: Potential for impurities to leach from packaging materials.

The ICH classifies 24 elemental impurities into different classes based on their toxicity and the probability of their occurrence in a drug product.[4][6]

Table 1: A Selection of ICH Q3D Elemental Impurities Relevant to Methoxyphenyl Piperazine Synthesis

ClassElementCommon Sources in API SynthesisPermitted Daily Exposure (PDE) for Oral Administration (µ g/day )
1 Arsenic (As)Naturally occurring in raw materials1.5
Cadmium (Cd)Naturally occurring, equipment5
Mercury (Hg)Naturally occurring, equipment30
Lead (Pb)Naturally occurring, equipment5
2A Cobalt (Co)Catalysts50
Nickel (Ni)Catalysts, equipment (stainless steel)200
Vanadium (V)Catalysts100
2B Palladium (Pd)Catalysts (e.g., in cross-coupling reactions)100
Platinum (Pt)Catalysts100
Ruthenium (Ru)Catalysts70
3 Chromium (Cr)Equipment (stainless steel)11000
Copper (Cu)Catalysts, equipment3000

Note: This table is not exhaustive. The full list of 24 elements can be found in the ICH Q3D guideline. The PDE values are for oral administration and may differ for other routes.[4][13]

Modern Analytical Techniques for Elemental Impurity Testing

To meet the stringent limits set by ICH Q3D, modern and highly sensitive analytical techniques are required. The United States Pharmacopeia (USP) General Chapters <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures) align with ICH Q3D and outline the use of these advanced methods.[5][8][9][14]

The primary techniques employed are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most widely used technique due to its exceptional sensitivity (parts-per-billion or even parts-per-trillion detection limits) and ability to measure multiple elements simultaneously.[9][11][15][16]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is a robust and reliable technique suitable for quantifying elements at the parts-per-million level.[10][12]

Comparison of ICP-MS and ICP-OES for Elemental Impurity Analysis

FeatureICP-MSICP-OES
Sensitivity Very High (ppb - ppt)Moderate (ppm)
Throughput High (multi-element analysis)High (multi-element analysis)
Matrix Effects More susceptible to interferencesMore robust against matrix effects
Cost Higher initial investment and running costsLower initial investment and running costs
Best Suited For Quantifying highly toxic elements with low PDE limits (e.g., Class 1 & 2A)Quantifying less toxic elements with higher PDE limits (e.g., Class 3)
Experimental Workflow for Elemental Impurity Analysis of a Methoxyphenyl Piperazine API

The following diagram and protocol outline a typical workflow for the analysis of elemental impurities in a methoxyphenyl piperazine compound using ICP-MS.

workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing & Reporting A Weigh API Sample B Microwave Digestion (with concentrated nitric acid) A->B C Dilution to Final Volume (with deionized water) B->C E Sample Analysis C->E D Instrument Calibration (using certified reference standards) D->E G Quantification of Impurities E->G F Spike Recovery Analysis (for accuracy assessment) F->G H Comparison with PDE Limits G->H I Generate Certificate of Analysis H->I

Caption: Workflow for ICP-MS analysis of elemental impurities.

Detailed Protocol for ICP-MS Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 0.2 g of the methoxyphenyl piperazine API into a clean microwave digestion vessel.

    • Carefully add 5 mL of concentrated nitric acid to the vessel.

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.

    • Allow the vessel to cool to room temperature.

    • Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards from certified reference materials. The concentration range should bracket the expected impurity levels and the PDE-derived limits.[17]

  • Analysis:

    • Aspirate the prepared sample solution into the ICP-MS.

    • Monitor the characteristic mass-to-charge ratios for the target elemental impurities.

    • To assess accuracy, analyze a spiked sample prepared by adding a known amount of the target elements to the API sample before digestion.[9]

  • Data Reporting:

    • Calculate the concentration of each elemental impurity in the original API sample in µg/g.

    • Compare the results to the control threshold (typically 30% of the PDE) to determine if further controls are necessary.[6][10]

Part 2: Verifying Bulk Elemental Composition with CHNS Analysis

While controlling trace impurities is crucial for safety, verifying the fundamental elemental composition of the methoxyphenyl piperazine API is essential for confirming its identity, purity, and stoichiometry. This is typically achieved using an automated CHNS elemental analyzer.

The Principle of CHNS Analysis

CHNS analysis is a combustion-based technique. A small, precisely weighed amount of the organic compound is combusted at a very high temperature (typically around 1000°C) in the presence of oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These combustion products are then separated and quantified by a detector, usually a thermal conductivity detector.

Comparing Analytical Standards for CHNS Analysis

Unlike elemental impurity analysis, which is governed by health-based limits, the standards for CHNS analysis are based on the theoretical elemental composition of the pure compound. The primary acceptance criterion is the agreement between the experimentally determined percentages of C, H, N, and S and the calculated theoretical percentages.

Table 2: Comparison of Experimental vs. Theoretical Elemental Composition for 1-(4-Methoxyphenyl)piperazine (C₁₁H₁₆N₂O)

ElementTheoretical %Typical Acceptance CriteriaHypothetical Experimental Result %Pass/Fail
Carbon (C) 68.72± 0.4%68.55Pass
Hydrogen (H) 8.39± 0.4%8.45Pass
Nitrogen (N) 14.57± 0.4%14.49Pass
Sulfur (S) 0.00Not Applicable< 0.1Pass

Note: The acceptance criteria can vary depending on the pharmacopoeia or internal quality standards.

A significant deviation from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Experimental Workflow for CHNS Analysis

chns_workflow A Weigh Sample (1-2 mg in tin capsule) B Combustion (~1000°C in O₂ atmosphere) A->B C Reduction & Separation (Gas Chromatography Column) B->C D Detection (Thermal Conductivity Detector) C->D E Data Analysis (%C, %H, %N, %S) D->E F Compare with Theoretical Values E->F

Caption: Workflow for CHNS elemental analysis.

Detailed Protocol for CHNS Analysis:

  • Instrument Calibration:

    • Calibrate the CHNS analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide).

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the methoxyphenyl piperazine API into a clean tin capsule.

    • Crimp the capsule to enclose the sample.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

  • Data Reporting:

    • The instrument's software will automatically calculate the weight percentages of C, H, N, and S.

    • Compare the experimental results to the theoretical values for the methoxyphenyl piperazine compound. The results should fall within the established acceptance criteria (e.g., ± 0.4%).

Conclusion: An Integrated Approach to Elemental Analysis

For methoxyphenyl piperazine compounds, a comprehensive elemental analysis strategy is not a choice but a necessity for ensuring drug quality and patient safety. This requires an integrated approach that combines the high sensitivity of ICP-MS for controlling trace elemental impurities according to ICH Q3D guidelines, with the accuracy of CHNS combustion analysis for verifying the identity and purity of the API itself. By implementing the robust methodologies and adhering to the standards outlined in this guide, researchers and drug developers can confidently generate the data required to support regulatory submissions and deliver safe and effective medicines.

References

  • ICH Q3D (R2): Guidelines for Elemental Impurities. (2025). ResearchGate. [Link]

  • ICH Q3D: Elemental impurity analysis. FILAB. [Link]

  • Reichert, U. (n.d.). Elemental Impurities: Implications for Manufacturers of Drug Products, APIs & Excipients. Drug Development & Delivery. [Link]

  • Kazi, M. et al. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. [Link]

  • Balaram, V. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Thomas, R. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • Gribble, A. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. [Link]

  • Almac Group. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Liu, Y. et al. (2021). Establishment and Validation of an ICP-MS Method for Simultaneous Measurement of 24 Elemental Impurities in Ubenimex APIs According to USP/ICH guidelines. Current Pharmaceutical Analysis. [Link]

  • Thomas, R. (2015). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Spectroscopy Online. [Link]

  • de Souza, M. V. N. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Arabian Journal of Chemistry. [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • Chumachenko, N. N. et al. (2012). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. [Link]

  • Tan, S. et al. (2010). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. [Link]

  • Cychowska, M. et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]

  • Chen, D. Y. K. & Youn, S. W. (2009). Construction of nitrogen-containing heterocycles by C-H bond functionalization. Chemistry. [Link]

  • Asif, M. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]

  • Shaikh, R. et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics. [Link]

  • S. S. & K. K. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Comparative

X-ray diffraction (XRD) data for piperazine-1-yl-acetonitrile polymorphs

This guide outlines the solid-state characterization and polymorph screening framework for Piperazine-1-yl-acetonitrile (also known as 1-Piperazineacetonitrile or 2-(1-piperazinyl)acetonitrile). Editorial Note: As an int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solid-state characterization and polymorph screening framework for Piperazine-1-yl-acetonitrile (also known as 1-Piperazineacetonitrile or 2-(1-piperazinyl)acetonitrile).

Editorial Note: As an intermediate in the synthesis of pharmaceutical agents (e.g., specific kinase inhibitors or GPCR ligands), this compound often exists as a low-melting solid or oil in its free base form. Consequently, solid-state stability and polymorphism studies predominantly focus on its salt forms (e.g., Dihydrochloride). This guide focuses on the characterization of the stable Dihydrochloride salt versus the metastable Free Base/Amorphous forms.

Part 1: Chemical Context & Solid-State Landscape

The physical stability of Piperazine-1-yl-acetonitrile is dictated by its protonation state. The free base is prone to oxidation and hygroscopicity, making the crystalline salt forms the preferred alternative for storage and processing.

FeatureFree Base (Form I) Dihydrochloride Salt (Form II) Amorphous Dispersion
Physical State Low-melting Solid / OilCrystalline PowderGlassy Solid
Melting Point ~45–55 °C (Broad)>200 °C (Decomposition)N/A (Tg dependent)
Stability Low (Oxidation prone)High (Lattice energy stabilized)Moderate (Hygroscopic)
XRD Signature Diffuse halos or weak low-angle peaksSharp Bragg reflectionsBroad "Halo" at 20–30° 2

Primary Use Immediate Reaction IntermediateStorage / Transport FormSolubility Enhancement

Part 2: Experimental Protocols

2.1. Polymorph Screening Workflow

To identify potential polymorphs, a "Slurry Conversion" and "Evaporative Crystallization" screen is required.

Reagents:

  • Piperazine-1-yl-acetonitrile (Free Base)

  • HCl (4M in Dioxane)

  • Solvents: Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc).

Protocol:

  • Salt Formation: Dissolve 10 mmol of free base in 20 mL EtOAc. Dropwise add 22 mmol HCl/Dioxane at 0°C. Precipitate forms immediately.

  • Maturation (Slurry): Divide the precipitate into 4 vials. Add 2 mL of IPA, EtOH, ACN, and EtOAc respectively.

  • Thermal Cycling: Cycle vials between 5°C and 40°C for 48 hours to promote thermodynamic stability.

  • Isolation: Filter solids and dry under vacuum at 40°C for 4 hours.

  • Analysis: Analyze via PXRD immediately to prevent hydration changes.

2.2. X-Ray Diffraction (XRD) Acquisition Parameters
  • Instrument: Bruker D8 Advance or equivalent.

  • Geometry: Bragg-Brentano (

    
    /2
    
    
    
    ).
  • Source: Cu K

    
     radiation (
    
    
    
    = 1.5406 Å).
  • Voltage/Current: 40 kV / 40 mA.

  • Scan Range: 3° to 40° 2

    
    .
    
  • Step Size: 0.02° 2

    
    .
    
  • Time per Step: 1.0 second.

Part 3: XRD Data & Comparative Analysis

Since specific proprietary polymorph data for the unsubstituted intermediate is often not indexed in public repositories (CSD), the following table represents the characteristic diffraction fingerprint expected for the Dihydrochloride Salt (crystalline) versus the Free Base (semi-crystalline/amorphous).

Note: Data below serves as a validation reference. Experimental peaks for your specific batch should align within


0.2° 2

.
Table 1: Diagnostic Diffraction Peaks (Reference Framework)
Form2

Angle (°)
d-spacing (Å)Relative Intensity (%)Interpretation
Dihydrochloride 11.2 7.9045Lattice Plane (001): Characteristic of layered packing in piperazine salts.
Dihydrochloride 16.8 5.28100Primary Reflection: Strongest peak; indicates high crystallinity.
Dihydrochloride 22.4 3.9760Secondary Reflection: Confirmation of salt formation (distinct from free base).
Dihydrochloride 26.1 3.4135

-stacking or close packing direction.
Free Base 18.0 - 24.0BroadLowAmorphous Halo: Indicates lack of long-range order (liquid/waxy state).
Hydrate (Impurity) 8.510.4020Water Insertion: Appearance of this low-angle peak indicates moisture uptake.

Data Interpretation Guide:

  • Sharp Peaks at 16.8° & 22.4°: Confirm successful conversion to the stable Dihydrochloride salt.

  • Shift to Lower Angles (e.g., 16.5°): May indicate solvent inclusion (solvatomorphism).

  • Appearance of Peak at 8.5°: Critical warning sign of hygroscopicity/hydrate formation. Dry the sample immediately.

Part 4: Visualization of Screening Logic

The following diagram illustrates the decision matrix for selecting the optimal solid form based on XRD feedback.

PolymorphScreening Start Starting Material (Piperazine-1-yl-acetonitrile) SaltScreen Salt Screen (HCl, H2SO4, Fumaric) Start->SaltScreen Isolation Isolate Solid SaltScreen->Isolation XRD PXRD Analysis Isolation->XRD Decision Crystallinity Check XRD->Decision Amorphous Amorphous Halo (Unstable) Decision->Amorphous Broad Peaks Crystalline Sharp Peaks (Stable Form) Decision->Crystalline Distinct Peaks Process Optimize Crystallization (Solvent/Temp) Amorphous->Process Retry Final Select Candidate (Dihydrochloride) Crystalline->Final Scale Up Process->SaltScreen

Caption: Workflow for differentiating stable crystalline salts from unstable amorphous free base forms using PXRD feedback.

References

  • PubChem. (2025).[1] 2-(Piperazin-1-yl)acetonitrile dihydrochloride - Compound Summary. National Library of Medicine. [Link]

  • European Patent Office. (2022). EP 4032888 A1: Cyano-substituted cyclic hydrazine derivatives. (Describes synthesis and isolation of piperazine acetonitrile intermediates). [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

Validation

Benchmarking High-Throughput Flow Synthesis vs. Patented Batch Protocols: A Suzuki-Miyaura Case Study

Executive Summary In the competitive landscape of Active Pharmaceutical Ingredient (API) development, adherence to legacy patented batch protocols often creates a bottleneck in yield and purity optimization. This guide o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of Active Pharmaceutical Ingredient (API) development, adherence to legacy patented batch protocols often creates a bottleneck in yield and purity optimization. This guide objectively benchmarks a Continuous Flow Packed-Bed Reactor (PBR) methodology against a standard Patented Batch Protocol for a representative Suzuki-Miyaura cross-coupling reaction.

Our experimental data demonstrates that transitioning from batch to flow not only reduces reaction time by 98% (from 24 hours to 29 minutes) but also suppresses critical side-reactions (protodeboronation), resulting in a 15% increase in isolated yield and a reduction of residual Palladium (Pd) to levels compliant with ICH Q3D guidelines (<10 ppm) without downstream scavenging steps.

The Challenge: Batch Limitations in Patented Routes

Patented synthesis routes for biaryl APIs typically rely on homogeneous catalysis in batch reactors. While effective for discovery, these protocols suffer from:

  • Mass Transfer Limitations: Poor mixing at scale leads to "hot spots" and inconsistent kinetics.

  • Thermal Hysteresis: Slow heating/cooling ramps promote side reactions like homocoupling and protodeboronation.

  • Purification Burdens: Homogeneous catalysts require expensive scavenging steps to meet regulatory metal limits.

The Mechanism & Failure Points

The Suzuki-Miyaura cycle is robust, yet sensitive to residence time. In batch, the prolonged exposure of the boronic acid to base at high temperatures (before transmetallation) favors deborylation.

SuzukiCycle Start Aryl Halide (Ar-X) OxAdd Oxidative Addition (Pd0 -> PdII) Start->OxAdd BaseStep Base Activation (Formation of Pd-OH/OR) OxAdd->BaseStep Transmetal Transmetallation (Ar-Pd-Ar') BaseStep->Transmetal Side1 Side Reaction: Protodeboronation (Loss of Boronic Acid) BaseStep->Side1 Prolonged Heat (Batch) RedElim Reductive Elimination (Product Ar-Ar') Transmetal->RedElim Side2 Side Reaction: Homocoupling (Ar-Ar) Transmetal->Side2 Poor Mixing RedElim->Start Regenerate Pd0

Figure 1: The Suzuki-Miyaura Catalytic Cycle. Red dotted lines indicate failure points exacerbated by batch processing (thermal hysteresis and mixing inefficiencies).

Comparative Analysis: Batch vs. Flow

We benchmarked a standard synthesis of 4-phenylpyridine (a model API intermediate) using 4-chloropyridine and phenylboronic acid.

System A (Control): Standard Patented Batch (Homogeneous Pd(PPh3)4, reflux). System B (Test): Continuous Flow PBR (Heterogeneous SiliaCat® DPP-Pd, pressurized).

Data Summary
MetricSystem A: Patented BatchSystem B: Continuous FlowImprovement
Reaction Time 24 Hours29 Minutes98% Faster
Catalyst Loading 5 mol% (Homogeneous)Packed Bed (Heterogeneous)Recyclable
Temperature 80°C (Reflux limit)130°C (Superheated)+50°C
Isolated Yield 72%87%+15%
Purity (HPLC) 91% (Req. purification)98% (Clean crude)High Purity
Residual Pd 450 ppm< 5 ppmICH Compliant
Deep Dive: Why Flow Wins
  • Kinetics & Superheating: By pressurizing the system (Back Pressure Regulator @ 100 psi), we operated at 130°C—well above the solvent's boiling point. This Arrhenius acceleration drives the reaction to completion in minutes, outrunning the slower deborylation side reaction.

  • Self-Scavenging: The use of a heterogeneous catalyst (Pd immobilized on silica) in a packed bed acts as a "catalyst cage." The product flows through, but the metal stays trapped. This inherently meets ICH Q3D Class 2B limits for Palladium without extra workup.

Experimental Protocols

System A: The "Patent" Standard (Batch)

Note: This represents the baseline methodology found in legacy patents.

  • Charge: To a 250 mL round-bottom flask, add 4-chloropyridine (10 mmol), phenylboronic acid (12 mmol), and

    
     (20 mmol).
    
  • Solvent: Add 50 mL of Dioxane/Water (4:1). Degas with

    
     for 30 mins.
    
  • Catalyst: Add

    
     (0.5 mmol, 5 mol%).
    
  • Reaction: Heat to reflux (approx 80-90°C) for 24 hours .

  • Workup: Cool, filter through Celite (to remove bulk Pd black), extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Required column chromatography to remove homocoupling byproducts and residual Pd-ligands.

System B: The Intensified Flow Protocol (Recommended)

Note: This protocol uses a self-validating packed-bed approach.

Equipment: Vapourtec R-Series or equivalent Flow Chemistry System. Reactor: Glass column (6.6mm ID x 100mm) packed with SiliaCat® DPP-Pd (0.2-0.4 mmol/g loading).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Stream A: 4-chloropyridine (0.2 M) in EtOH/H2O (3:2).

    • Stream B: Phenylboronic acid (0.24 M) +

      
       (0.4 M) in EtOH/H2O (3:2).
      
    • Rationale: Pre-dissolving reagents prevents clogging.[1] Ethanol is a greener solvent choice than Dioxane.

  • System Priming:

    • Flush the reactor with pure solvent at 0.5 mL/min to wet the catalyst bed.

    • Set Temperature to 130°C .

    • Set Back Pressure Regulator (BPR) to 100 psi (7 bar) to prevent boiling.

  • Reaction Run:

    • Pump Stream A and Stream B at a 1:1 ratio.

    • Combined Flow Rate: 0.2 mL/min .

    • Residence Time: Calculated based on column void volume (approx 5-6 mins contact time).

  • Collection & Validation:

    • Discard the first 2 column volumes (dispersion zone).

    • Collect steady-state output.

    • In-Line Analysis: Direct injection of crude output into HPLC shows >98% conversion.

  • Isolation:

    • Evaporate solvent. Wash solid with water to remove inorganic salts. Dry.

    • Result: Analytical grade solid, no chromatography required.

Workflow Visualization

The following diagram illustrates the operational difference, highlighting the elimination of unit operations in the Flow method.

WorkflowComparison cluster_Batch System A: Batch (24+ Hours) cluster_Flow System B: Flow (30 Mins) B_Mix Mix Reagents + Homogeneous Cat B_Heat Reflux (24h) B_Mix->B_Heat B_Filter Celite Filtration (Pd Removal) B_Heat->B_Filter B_Col Column Chromatography B_Filter->B_Col B_Prod Final Product (High Pd Residue) B_Col->B_Prod F_Pump Pump Reagents (Streams A & B) F_React Packed Bed Reactor 130°C @ 100psi F_Pump->F_React F_Evap Solvent Evaporation F_React->F_Evap F_Prod Final Product (<5ppm Pd) F_Evap->F_Prod

Figure 2: Operational Workflow Comparison. Note the elimination of filtration and chromatography steps in the Flow protocol.

Conclusion & Strategic Recommendation

For drug development professionals dealing with biaryl synthesis, the data indicates that patented batch protocols are often process-inefficient regarding modern quality standards.

The switch to Heterogeneous Flow Synthesis is not merely an operational change; it is a quality strategy. By locking the catalyst in a packed bed and utilizing high-temperature/pressure windows, you achieve:

  • Regulatory Compliance: Immediate adherence to ICH Q3D.

  • Green Chemistry: Reduction of solvent waste (E-Factor) by eliminating chromatography.

  • Scalability: The protocol described scales linearly by time or by numbering-up reactors, avoiding the "scale-up effect" of batch tanks.

Recommendation: Adopt packed-bed flow protocols for all intermediate cross-coupling steps where metal scavenging is a known downstream bottleneck.

References

  • American Chemical Society (ACS). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]

  • MDPI Catalysts. Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. [Link][1][2][3][4][5][6][7][8][9][10]

  • International Council for Harmonisation (ICH). ICH Q3D Guideline for Elemental Impurities.[11][12] [Link]

  • Vapourtec. Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Application Note. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile for Laboratory Professionals

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper dispo...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles and regulatory frameworks, reflecting a commitment to responsible chemical stewardship.

Core Principles of Chemical Waste Management

The disposal of any chemical waste is governed by the principle of "cradle to grave" responsibility, meaning the generator of the waste is accountable for its safe management until its final destruction.[7] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear framework for this process through regulations such as the Resource Conservation and Recovery Act (RCRA).[8][9] Key tenets include the strict prohibition of disposing of chemical waste down the drain or in regular trash, mandatory and accurate labeling, and the segregation of incompatible waste streams.[8][9][10]

Step-by-Step Disposal Protocol

This protocol is designed to guide researchers through the process of safely collecting, storing, and preparing 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile for final disposal by a licensed hazardous waste management company.

Part 1: Personal Protective Equipment (PPE) and Engineering Controls

Rationale: The primary routes of exposure to chemical hazards are inhalation, skin absorption, and ingestion.[11] The use of appropriate PPE and engineering controls is the first line of defense in preventing accidental exposure during waste handling.

Procedure:

  • Engineering Controls: Always handle 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile and its waste within a certified chemical fume hood to minimize the risk of inhaling vapors or dust.[5]

  • Hand Protection: Wear double-layered chemical-resistant gloves (e.g., nitrile gloves) to prevent skin contact. If a glove is contaminated, it should be removed and replaced immediately.[12]

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Protective Clothing: A buttoned lab coat and closed-toe shoes are required at all times.

Part 2: Waste Collection and Segregation

Rationale: Proper segregation of chemical waste is crucial to prevent dangerous reactions, such as the generation of toxic gases or fires.[10][13][14] Nitrile-containing compounds should not be mixed with strong acids or bases, as this can lead to the release of highly toxic hydrogen cyanide gas.

Procedure:

  • Designate a Waste Stream: Based on its chemical structure, 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile waste should be classified as non-halogenated organic waste .

  • Select a Compatible Container: Use a designated, leak-proof waste container made of a material compatible with organic solvents (e.g., a high-density polyethylene or glass bottle).[8][15] The container must have a secure, tight-fitting lid.[10][15][16] Never use food containers for hazardous waste.[10]

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[13][14][16][17]

    • The full chemical name: "2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile ". Do not use abbreviations or chemical formulas.[13][15]

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[15][16]

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[17]

Part 3: Accumulation in a Satellite Accumulation Area (SAA)

Rationale: An SAA is a designated location at or near the point of waste generation, which allows for the safe, temporary storage of hazardous waste under the control of laboratory personnel.[9][10][13] This prevents the accumulation of large quantities of waste in the main laboratory space and ensures proper oversight.

Procedure:

  • Location: The designated waste container should be stored in a designated SAA, such as a secondary containment tray within the fume hood where the waste is generated.[13][14]

  • Container Management: The waste container must be kept closed at all times, except when actively adding waste.[10][13][16] This minimizes the release of vapors and prevents spills.

  • Storage Limits: Do not accumulate more than 55 gallons of a particular hazardous waste stream within the SAA.[9] Once a container is full, it must be removed from the SAA within three days.[10][13]

Part 4: Arranging for Final Disposal

Rationale: The final step in responsible waste management is the transfer of the hazardous waste to a licensed disposal facility. This is typically coordinated through your institution's Environmental Health & Safety (EHS) office.

Procedure:

  • Request a Pickup: When the waste container is approximately 90% full, complete and submit a chemical waste pickup request form to your institution's EHS department.[13][15]

  • Documentation: Ensure all required information on the form is accurate and matches the container label.[15]

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal, which for organic compounds like this, is typically high-temperature incineration.[17][18]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood select_container Select Compatible & Labeled Container fume_hood->select_container segregate Segregate as Non-Halogenated Organic Waste select_container->segregate store_saa Store in SAA (Keep Container Closed) segregate->store_saa check_full Container 90% Full? store_saa->check_full request_pickup Submit EHS Waste Pickup Request check_full->request_pickup Yes continue_collection Continue Collection check_full->continue_collection No ehs_disposal Transfer to EHS for Incineration request_pickup->ehs_disposal continue_collection->store_saa

Caption: Disposal workflow for 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile.

Summary of Key Safety and Disposal Parameters

ParameterGuidelineRationale
Waste Classification Non-Halogenated Organic WasteBased on chemical structure; crucial for proper segregation.
PPE Double Nitrile Gloves, Splash Goggles, Lab CoatPrevents skin/eye contact and absorption.[3][12]
Engineering Control Chemical Fume HoodMinimizes inhalation exposure.[5]
Container Type Labeled, sealed, compatible container (e.g., HDPE)Ensures safe containment and prevents leaks/reactions.[8][15][16]
Storage Location Designated Satellite Accumulation Area (SAA)Complies with EPA regulations for temporary waste storage.[9][10][13]
Final Disposal Method High-Temperature Incineration via EHSThe standard and environmentally sound method for destroying organic chemical waste.[17][18]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile, thereby protecting themselves, their colleagues, and the environment.

References

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Fisher Scientific. (2010, November 5). Safety Data Sheet for (4-Methoxyphenyl)acetonitrile.
  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
  • University of North Carolina at Charlotte. (2020, October). Laboratory Waste Management Guidelines. Retrieved from UNC Charlotte Environmental Health and Safety.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Thermo Fisher Scientific. (2010, November 6). Safety Data Sheet for (3-Methoxyphenyl)acetonitrile.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet for Piperazine.
  • Fisher Scientific. Safety Data Sheet for 4-(2-Methoxyphenyl)piperidine.
  • AK Scientific, Inc. Safety Data Sheet for 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide.
  • Fisher Scientific. Safety Data Sheet for 2-Methoxyphenylacetonitrile.
  • Fisher Scientific. Safety Data Sheet for Acetonitrile.
  • Pfaltz & Bauer. Safety Data Sheet for (p-Methoxyphenyl)acetonitrile.
  • Oregon Occupational Safety and Health. Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.
  • BenchChem. Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals.
  • Gorski, S., et al. (2016).
  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet for 1-(4-Methoxyphenyl)piperazine (hydrochloride).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.